3-(2-Thienyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPSMJOCLLMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383318 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92057-12-0 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)aniline | |
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Foundational & Exploratory
The Strategic Utility of 3-(2-Thienyl)aniline in Advanced Chemical Synthesis: A Technical Guide
Introduction: 3-(2-Thienyl)aniline is a heterocyclic aromatic amine that serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structure, combining a thiophene ring and an aniline moiety, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities and valuable photophysical properties. This technical guide provides an in-depth overview of the current and potential applications of this compound, focusing on its role in the development of novel therapeutic agents and advanced organic materials. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and materials development.
Core Applications in Medicinal Chemistry
The aniline and thiophene motifs are prevalent in a wide range of pharmacologically active compounds.[1] this compound, by incorporating both, presents a valuable starting point for the synthesis of novel drug candidates. The primary area of interest for derivatives of this compound is in the development of kinase inhibitors, a critical class of drugs in oncology.
While anilines are a common feature in many approved drugs, their use can sometimes be associated with metabolic instability and potential toxicity.[2][3] The strategic modification of the aniline structure, as can be achieved by using precursors like this compound, allows for the fine-tuning of a compound's pharmacological profile to enhance efficacy and safety.[2]
Bioactivity of Thienyl-Aniline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various heterocyclic compounds containing thienyl and aniline-like substructures, demonstrating the potential for potent biological effects in derivatives of this compound. It is important to note that these compounds are structurally related to, but not directly synthesized from, this compound in the cited literature. The data serves to illustrate the therapeutic potential of this class of molecules.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative | HT-29 (Colon Cancer) | 0.001 | [4] |
| Thienopyrimidine Derivative | MDA-MB-231 (Breast Cancer) | 34.04 | [5] |
| Thienopyrimidine Derivative | HT-29 (Colon Cancer) | 45.62 | [5] |
| Benzo[a]phenazine Derivative | HeLa (Cervical Cancer) | 1.0 - 10 | [5] |
| Benzo[a]phenazine Derivative | A549 (Lung Cancer) | 1.0 - 10 | [5] |
| Benzo[a]phenazine Derivative | MCF-7 (Breast Cancer) | 1.0 - 10 | [5] |
| Benzo[a]phenazine Derivative | HL-60 (Leukemia) | 1.0 - 10 | [5] |
| Quercetin-DHA Hybrid | HCT116 (Colon Cancer) | 0.34 | [6] |
| Phenanthrotriazine Hydrazinyl | AsPC-1 (Pancreatic Cancer) | 5 - 8 | [7] |
| Thiazolo[2,3-b]pyrimidinone | Caco-2 (Colon Cancer) | High Activity | [8] |
| Thiazolo[2,3-b]pyrimidinone | MCF-7 (Breast Cancer) | High Activity | [8] |
Applications in Materials Science
The conjugated system formed by the thiophene and aniline rings in this compound makes it an attractive monomer for the synthesis of advanced organic materials. These materials often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be incorporated into larger molecular structures to create materials for OLEDs. The photophysical properties of such materials, including their absorption and emission wavelengths, as well as their quantum efficiency, are critical for device performance. The following table presents data for various organic dyes and emitters containing thiophene and aniline-like components, illustrating the potential photophysical characteristics of materials derived from this compound.
| Material | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Thienyl Pyridine Dye | Not Specified | Not Specified | up to 41 | [9] |
| Cyanovinylaniline Derivative | Not Specified | 590 | Not Specified | [10] |
| Thienyl Chalcone Derivative | Not Specified | Not Specified | Optical band gap of 2.6 eV | [11] |
| Thienylpyridine Derivative | Not Specified | 490 - 510 | Aggregation-Induced Emission | [12] |
Conductive Polymers
Aniline and thiophene are both well-known precursors for the synthesis of conducting polymers. Polyaniline, in particular, is noted for its high stability and tunable conductivity. Copolymers incorporating both aniline and thiophene units can be synthesized to fine-tune the electronic properties of the resulting material. The polymerization of this compound would be expected to yield a polymer with a unique combination of the properties of both polyaniline and polythiophene.
Key Experimental Protocols
The primary synthetic utility of this compound is as a reactant in cross-coupling reactions to build more complex molecular architectures. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method for this purpose.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Thienyl Anilines
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with a thienyl aniline derivative.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (or a derivative) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways for the utilization of this compound in the creation of bioactive molecules and polymers.
References
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. cresset-group.com [cresset-group.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(2-Thienyl)aniline for Researchers and Drug Development Professionals
An authoritative guide on the synthesis, structure, and chemical properties of 3-(2-thienyl)aniline, a versatile building block in medicinal chemistry. This document provides detailed experimental protocols, comprehensive spectral data, and insights into its potential biological significance.
Introduction
This compound is a bi-aryl amine that incorporates both a thiophene and an aniline moiety. This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The aniline functional group provides a reactive handle for various chemical transformations, while the thiophene ring is a well-known pharmacophore present in numerous approved drugs and biologically active molecules. This guide offers a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on providing practical information for researchers in drug discovery and development.
Chemical Structure and Identification
The structure of this compound consists of a thiophene ring linked at its 2-position to the 3-position of an aniline ring.
-
IUPAC Name: 3-(thiophen-2-yl)aniline[1]
-
CAS Number: 92057-12-0[2]
-
Chemical Formula: C₁₀H₉NS[2]
-
Molecular Weight: 175.25 g/mol [1]
-
Synonyms: 3-(2-thienyl)benzenamine, 3-thiophen-2-yl-phenylamine, 2-(3-aminophenyl)thiophene[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimate.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 341.6 ± 25.0 °C | |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.09 ± 0.10 | |
| Physical Form | Yellowish oil |
Synthesis
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A detailed experimental protocol for a micellar Suzuki cross-coupling is provided below. This method offers the advantages of using water as a solvent and being performed under an air atmosphere, making it a more environmentally friendly approach.
Experimental Protocol: Micellar Suzuki Cross-Coupling
Reaction Scheme:
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor EL (surfactant)
-
Deionized water
-
Ethanol
-
Dichloromethane
-
n-Hexane
Procedure:
-
In a reaction vessel, a mixture of 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) is prepared.
-
To this mixture, add 2 mL of an aqueous solution of Kolliphor EL (1.97% w/v in water).
-
The reaction mixture is stirred vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, approximately 10 mL of ethanol is added to the reaction mixture until it becomes homogeneous.
-
The solvents are then removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2 v/v) as the eluent to afford pure this compound.
Synthesis and Purification Workflow
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A concentration of 5-25 mg in 0.5-0.7 mL of solvent is generally sufficient for ¹H NMR, while a more concentrated solution may be needed for ¹³C NMR. The solution should be filtered to remove any particulate matter before being transferred to an NMR tube.
-
¹H NMR (400 MHz, CDCl₃): δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound (if isolated as a solid) or for oily products, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). A small amount of the sample is dissolved in a volatile solvent like dichloromethane, and a drop of the solution is placed on the salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.[3][4]
-
IR (ATR): 3438, 3356 (N-H stretching), 3101, 3069, 3040 (C-H aromatic stretching), 1617, 1598, 1581, 1485, 1453 (C=C aromatic stretching), 1304, 1230, 1198, 1168 (C-N stretching), 1079, 1048, 993, 858, 827, 775, 688, 609, 558 cm⁻¹.
Mass Spectrometry
While a specific mass spectrum for this compound was not found in the literature reviewed, the expected molecular ion peak [M]⁺ would be at m/z = 175.25. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement. For example, the calculated exact mass is 175.04557 Da.[1]
Elemental Analysis
-
Calculated for C₁₀H₉NS: C, 68.53%; H, 5.18%; N, 7.99%.
-
Found: C, 68.58%; H, 5.16%; N, 7.95%.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the distinct properties of its aniline and thiophene rings.
Reactions of the Aniline Moiety
The amino group of the aniline ring is a versatile functional group that can undergo a variety of chemical transformations:
-
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.[5]
-
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt.[6][7] This intermediate is highly useful for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.[8]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[9][10] Due to the high reactivity, poly-substitution can be a common side reaction.[11] Acylation of the amino group can be used to moderate its activating effect and improve the selectivity of substitution reactions.
Reactions of the Thiophene Moiety
The thiophene ring is also susceptible to electrophilic substitution, although it is generally less reactive than the aniline ring. The directing effects of the aniline substituent on the thiophene ring would need to be considered in any potential substitution reactions.
Potential Applications in Drug Development
While there is limited direct research on the biological activity of this compound itself, its structural motifs are present in numerous compounds with significant pharmacological activities. This suggests that this compound is a promising scaffold for the development of new therapeutic agents.
Kinase Inhibition
Many kinase inhibitors incorporate aniline and thiophene fragments. For instance, derivatives of 4-anilino-7-thienyl-3-quinolinecarbonitriles have been identified as potent inhibitors of Src family kinases.[12] Furthermore, thienyl-based acrylonitriles have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[13][14] Given these precedents, it is plausible that derivatives of this compound could be designed as inhibitors of various protein kinases.
Anticancer Activity
Thiophene-containing compounds have demonstrated a broad range of anticancer activities.[15][16] For example, 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes have been investigated as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. The structural similarity of this compound to these active compounds suggests its potential as a building block for novel anticancer agents.
Postulated Signaling Pathway Involvement
Based on the known activities of structurally related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.
Safety Information
This compound should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily accessible and chemically versatile molecule with significant potential as a building block in drug discovery and development. Its synthesis via efficient and environmentally conscious methods like micellar Suzuki cross-coupling makes it an attractive starting material. The presence of both aniline and thiophene moieties provides a rich platform for chemical diversification and the design of novel compounds targeting a range of biological pathways, particularly those involved in cancer progression such as protein kinase signaling. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-(2-Thienyl)aniline (CAS: 92057-12-0) for Researchers and Drug Development Professionals
Introduction
3-(2-Thienyl)aniline, with the CAS number 92057-12-0, is a heterocyclic aromatic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates both a phenylamine (aniline) and a thiophene ring, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in drug development.
Core Compound Properties
This compound is a bifunctional molecule featuring a nucleophilic amino group on the aniline ring and a thiophene moiety that can participate in various chemical transformations. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 92057-12-0 | [1][2] |
| IUPAC Name | 3-(thiophen-2-yl)aniline | [1] |
| Molecular Formula | C₁₀H₉NS | [1] |
| Molecular Weight | 175.25 g/mol | [2] |
| Appearance | Yellowish oil or beige solid | [1][3] |
| Storage Temperature | Room temperature | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3438, 3356 | N-H stretching |
| 3101, 3069, 3040 | C-H aromatic stretching |
| 1617, 1598, 1581 | C=C aromatic stretching |
| 1485, 1453 | C=C aromatic stretching |
| 775, 688 | C-H aromatic bending |
| Reference:[1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.16 | dd | 3.6, 1.1 | 1H | Thienyl C4-H |
| 7.14 | dd | 5.1, 1.1 | 1H | Thienyl C5-H |
| 7.05 | t | 7.8 | 1H | Phenyl C5'-H |
| 6.97–6.90 | m | - | 2H | Phenyl C4', C6'-H |
| 6.81 | t | 2.0 | 1H | Phenyl C2'-H |
| 6.48 | ddd | 7.9, 2.3, 0.9 | 1H | Phenyl C6'-H |
| 3.47 | br | - | 2H | -NH₂ |
| Reference:[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 146.9 | Phenyl C3'-C |
| 144.7 | Thienyl C2-C |
| 135.4 | Phenyl C1'-C |
| 129.9 | Phenyl C5'-CH |
| 127.9 | Thienyl C5-CH |
| 124.6 | Thienyl C4-CH |
| 123.1 | Thienyl C3-CH |
| 116.5 | Phenyl C4'-CH |
| 114.4 | Phenyl C6'-CH |
| 112.6 | Phenyl C2'-CH |
| Reference:[1] |
Experimental Protocols
Synthesis of this compound via Micellar Suzuki Cross-Coupling
A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A green chemistry approach using a micellar solution allows the reaction to be performed in water and under air.[1]
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor® EL (surfactant for micelle formation)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).
-
Add 2 mL of an aqueous solution of Kolliphor® EL (1.97% in H₂O).
-
Stir the mixture vigorously (500 rpm) at room temperature. The reaction time will vary and should be monitored (e.g., by TLC).
-
Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (e.g., 8:2 ratio) as the eluent to afford pure this compound.[1]
Applications in Drug Discovery and Development
While specific drugs containing the this compound core are not prevalent in the market, the thienyl-aniline scaffold is of significant interest in medicinal chemistry. The thiophene ring is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and pharmacokinetic properties. Aniline derivatives are common starting points for the synthesis of a wide range of biologically active compounds.
Derivatives of thienyl-anilines have been investigated for various therapeutic applications, including:
-
Anticancer Agents: The thienyl moiety is present in some kinase inhibitors, and aniline derivatives are key components of many anticancer drugs. The combination of these two functionalities in this compound provides a scaffold for the development of novel inhibitors of signaling pathways involved in cancer progression.
-
Antimicrobial Agents: Heterocyclic compounds containing thiophene and amine functionalities have shown promise as antimicrobial agents.
-
Anti-inflammatory and Analgesic Agents: The structural motifs present in this compound are found in molecules with anti-inflammatory and analgesic properties.
The general workflow for utilizing this compound in a drug discovery program is outlined in the diagram below.
Caption: Workflow for the synthesis and application of this compound in drug discovery.
Logical Relationships in Medicinal Chemistry
The strategic use of building blocks like this compound is fundamental to modern drug discovery. The logical relationship between its synthesis and subsequent derivatization for biological screening is depicted in the following diagram. This process involves the initial creation of the core scaffold, followed by diversification through chemical modifications to generate a library of related compounds. This library is then screened against biological targets to identify "hits," which are further optimized to develop lead compounds and, ultimately, drug candidates.
Caption: Logical flow from synthesis to drug candidate selection using this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its properties, synthesis, and a framework for its application in drug discovery. The provided experimental protocol for its synthesis offers a practical starting point for researchers, while the spectroscopic data serves as a crucial reference for compound characterization. As the demand for novel small molecules in medicine continues to grow, the utility of well-characterized building blocks like this compound will undoubtedly increase.
References
An In-Depth Technical Guide to the Nomenclature of 3-(2-Thienyl)aniline
This technical guide provides a comprehensive overview of the IUPAC name, synonyms, and other chemical identifiers for the compound 3-(2-Thienyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity
IUPAC Name: 3-(Thiophen-2-yl)aniline[1]
The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-(Thiophen-2-yl)aniline. This name is derived by considering the aniline as the parent structure, with a thiophen-2-yl group substituted at the third position of the benzene ring. Another accepted IUPAC name is this compound.[2]
Synonyms and Alternative Names:
A variety of synonyms and alternative names are used in literature and chemical databases to refer to this compound. These include:
-
[3-(2-thienyl)phenyl]amine[2]
-
Benzenamine, 3-(2-thienyl)-[3]
-
3-THIOPHEN-2-YL-PHENYLAMINE[3]
-
2-(3-aminophenyl)-thiophene[3]
-
2-(m-Amino-phenyl)-thiophen[3]
Chemical Identifiers
For unambiguous identification, a set of unique identifiers are assigned to this chemical entity.
| Identifier | Value |
| CAS Number | 92057-12-0[1][2][3] |
| Molecular Formula | C10H9NS[1][2][3] |
| Molecular Weight | 175.25 g/mol [1][3] |
| InChI | 1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 |
| InChIKey | YUTPSMJOCLLMBK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N)C2=CC=CS2 |
| PubChem CID | 2794681[1][2] |
| MDL Number | MFCD05022493 |
Nomenclature Relationships
The relationship between the primary IUPAC name and its various synonyms can be visualized as a hierarchical and associative network.
Caption: A diagram illustrating the relationships between the IUPAC name and various synonyms for this compound.
Experimental Data and Protocols
Biological Activity and Signaling Pathways
Information regarding the specific biological activity and associated signaling pathways of this compound is limited in publicly accessible resources. As a substituted aniline and thiophene-containing compound, it may be of interest in medicinal chemistry for the development of novel therapeutic agents. Further research would be required to elucidate any potential biological targets and mechanisms of action.
References
- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound - CAS:92057-12-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 92057-12-0 [chemicalbook.com]
- 5. 92057-12-0 | MFCD05022493 | this compound | acints [acints.com]
An In-Depth Technical Guide to 3-(2-Thienyl)aniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Thienyl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, provides an experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and explores the therapeutic potential of its derivatives by examining related compounds that have shown significant biological activity.
Core Compound Properties
This compound is a bifunctional molecule featuring both an aniline and a thiophene moiety. These structural motifs are prevalent in many biologically active compounds. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NS | [1][2] |
| Molecular Weight | 175.25 g/mol | [2] |
| IUPAC Name | 3-(thiophen-2-yl)aniline | [1] |
| CAS Number | 92057-12-0 | [1] |
| Physical Form | Yellowish oil or Beige solid | |
| Melting Point | 246 °C | |
| Boiling Point | 341.6±25.0 °C (Predicted) | |
| Density | 1.196±0.06 g/cm³ (Predicted) |
Synthesis and Characterization
The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and is tolerant of a wide range of functional groups.
Experimental Protocol: Micellar Suzuki Cross-Coupling
A modern and environmentally friendly approach to the Suzuki-Miyaura coupling utilizes a micellar medium, allowing the reaction to proceed at room temperature and under an air atmosphere.
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor EL (surfactant)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
Procedure:
-
In a reaction vessel, combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).
-
Add 2 mL of an aqueous solution of Kolliphor EL (1.97% in H₂O).
-
Stir the mixture vigorously (500 rpm) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 15-60 minutes), add approximately 10 mL of ethanol to create a homogeneous solution.
-
Remove the solvents under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford pure this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Analysis Type | Data |
| Infrared (IR) | ν (cm⁻¹): 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6. |
| Elemental Analysis | Calculated for C₁₀H₉NS: C, 68.53; H, 5.18; N, 7.99. Found: C, 68.58; H, 5.16; N, 7.95. |
Visualized Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Therapeutic Potential of Derivatives
While specific biological data for this compound is not extensively reported, its core structure is a key component in various derivatives with significant therapeutic activities, particularly in oncology.
Anticancer Activity of Related Compounds
-
Kinase Inhibition: Derivatives of thienyl and aniline moieties have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit, Mer, and c-Met.[1][3] The PI3K/mTOR signaling pathway is another target for thienyl-containing compounds.
-
Tubulin Polymerization Inhibition: Certain anilinobenzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a mechanism shared by several established anticancer drugs.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
DNA Topoisomerase II Inhibition: Aniline derivatives of podophyllotoxin have demonstrated potent inhibitory activity against human DNA topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.
Hypothetical Signaling Pathway Targeted by Derivatives
Based on the activities of related compounds, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
- 1. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells [mdpi.com]
- 2. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safety and Hazards of 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 3-(2-Thienyl)aniline (CAS No. 92057-12-0), a compound used in chemical synthesis. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure researchers can handle this substance with the utmost care.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and irritation.[1]
-
GHS Pictogram:
-
-
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
-
GHS Precautionary Statements (selection): [2][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The following diagram illustrates the standard workflow for communicating chemical hazards under the GHS framework.
Physicochemical and Toxicological Data
Quantitative data extracted from various sources are summarized below. This information is crucial for risk assessment and the design of safe handling procedures.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NS | [1][3] |
| Molecular Weight | 175.25 g/mol | [1][3] |
| Appearance | Beige solid | [2] |
| Melting Point | 246 °C | [3][4] |
| Boiling Point (Predicted) | 341.6 ± 25.0 °C | [3][4] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.09 ± 0.10 | [3] |
Note: Some physical properties are predicted based on computational models and have not been experimentally verified.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not published in publicly accessible safety documents. However, the hazard classifications are typically derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
The diagram below illustrates a generalized workflow for an acute oral toxicity study (based on OECD Test Guideline 423), which is a common method for determining the hazard classification related to ingestion.
Handling, Storage, and First Aid
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapor.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[5][6]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 92057-12-0 [sigmaaldrich.com]
- 3. This compound | 92057-12-0 [chemicalbook.com]
- 4. 92057-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Thienylaniline Compounds
For Researchers, Scientists, and Drug Development Professionals
The intersection of thiophene and aniline moieties has given rise to a class of compounds with significant therapeutic promise, particularly in the realm of oncology. Thienylaniline derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression, demonstrating a range of biological activities from antiproliferative to pro-apoptotic effects. This technical guide provides an in-depth exploration of the biological activities of these compounds, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Quantitative Analysis of Biological Activity
The anticancer efficacy of various thienylaniline and related derivatives has been quantified through in vitro studies against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |
| Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |
| Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |
| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | Sub-micromolar | [1][2] |
| Thienopyrimidine derivative 22 | MCF-7 (Breast Cancer) | 11.32 ± 0.32 | [3] |
| Thienopyrimidine derivative 22 | HepG2 (Hepatocellular Carcinoma) | 16.66 ± 1.22 | [3] |
| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal Cancer) | 12.4 | [4] |
| Thieno[2,3-c]pyridine derivative 6i | MCF7 (Breast Cancer) | 16.4 | [4] |
| Thienopyrimidine derivative 9a | HT-29 (Colon Cancer) | 1.21 ± 0.34 | [5] |
| Thienopyrimidine derivative 9a | HepG2 (Hepatocellular Carcinoma) | 6.62 ± 0.7 | [5] |
| Thienopyrimidine derivative 9a | MCF-7 (Breast Cancer) | 7.2 ± 1.9 | [5] |
| Thienopyrimidine derivative 9b | HT-29 (Colon Cancer) | 0.85 ± 0.16 | [5] |
| Thienopyrimidine derivative 9b | HepG2 (Hepatocellular Carcinoma) | 9.11 ± 0.3 | [5] |
| Thienopyrimidine derivative 9b | MCF-7 (Breast Cancer) | 16.26 ± 2.3 | [5] |
Core Mechanisms of Action
Thienylaniline compounds exert their anticancer effects through the modulation of critical cellular processes. The primary mechanisms identified include the inhibition of protein kinases, induction of cell cycle arrest, and triggering of apoptosis.
Kinase Inhibition
A significant number of thienylaniline derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. A key target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] By inhibiting VEGFR, these compounds can effectively stifle tumor growth and metastasis.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Thio-Iva | VEGFR-2 | ~3310 | [1] |
| Thienopyrimidine derivative 22 | VEGFR-2 | 580 | [3] |
| Triazolopyrimidine derivative 23j | VEGFR-2 | 3.7 | [6] |
Cell Cycle Arrest
Treatment with thienylaniline compounds has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry analysis has revealed a pronounced accumulation of cells in the G2/M phase following treatment with compounds like Thio-Iva and Thio-Dam.[1][2] This arrest is often associated with the suppression of key regulatory proteins such as Cyclin B1.[1][2]
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Thienylaniline derivatives have been observed to trigger mitochondria-driven apoptosis.[1][2] This process is characterized by an increase in reactive oxygen species (ROS), cleavage of poly(ADP-ribose) polymerase (PARP), and activation of caspase-3.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of thienylaniline compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Thienylaniline compound of interest
-
Human cancer cell lines (e.g., Huh-7, SNU-449, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the thienylaniline compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Thienylaniline compound of interest
-
Human cancer cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thienylaniline compound at various concentrations for the desired time period.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by thienylaniline compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-(2-Thienyl)aniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)aniline is a bi-heterocyclic aromatic amine that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural motif, combining an aniline ring with a thiophene moiety, offers multiple reactive sites for further functionalization, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Core Properties of this compound
This compound is a beige solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 92057-12-0 | [2][3] |
| Molecular Formula | C₁₀H₉NS | [2][3] |
| Molecular Weight | 175.25 g/mol | [3] |
| IUPAC Name | 3-(Thiophen-2-yl)aniline | [2] |
| Synonyms | 3-(2-Thienyl)phenylamine, 3-Thiophen-2-yl-phenylamine | [2] |
| Appearance | Beige solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 341.6 ± 15.0 °C (Predicted) | |
| Purity | Typically ≥95% | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron species. In a notable example, 3-bromoaniline is coupled with 2-thienylboronic acid in a micellar aqueous medium, offering a green and efficient synthetic route.
Experimental Protocol: Micellar Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 3-bromoaniline and 2-thienylboronic acid.
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium catalyst)
-
Triethylamine (Et₃N)
-
Kolliphor EL (surfactant)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask, a mixture of 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) is prepared.
-
To this mixture, 2 mL of a 1.97% aqueous solution of Kolliphor EL is added.
-
The reaction mixture is stirred vigorously (500 rpm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
For the reaction between 3-bromoaniline and 2-thienylboronic acid, the reaction time is extended to 60 minutes to ensure completion.
-
Upon completion, approximately 10 mL of ethanol is added to the reaction mixture until it becomes homogeneous.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford pure this compound.
Quantitative Data:
| Reactants | Product | Yield | Reference(s) |
| 3-Bromoaniline and 2-Thienylboronic acid | This compound | 96% |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6.
Applications in Organic Synthesis
This compound is a versatile building block due to the presence of the nucleophilic amino group and the electron-rich thiophene ring, which can participate in various chemical transformations.
Synthesis of Thieno[3,2-b]indoles
The thieno[3,2-b]indole scaffold is a prominent structural motif in many biologically active compounds.[4] While direct synthesis from this compound is plausible through intramolecular cyclization strategies, a common approach involves the Fischer indole synthesis using related aminothiophene derivatives.[5] The general synthetic strategy highlights the importance of the thienyl-amine framework.
Medicinal Chemistry Applications
The thienyl-aniline scaffold is a key component in the design of novel therapeutic agents. For instance, derivatives of 2-(2-thienyl)-3-acrylonitrile have been identified as potent tyrosine kinase inhibitors with significant anti-tumor efficacy against hepatocellular carcinoma.[6][7][8] These compounds often target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR).[6] Although these examples do not directly use this compound as the starting material, they underscore the pharmacological importance of the core structure. The amino group of this compound provides a convenient handle for the introduction of various pharmacophores through reactions like amide coupling or diazotization followed by substitution.
Materials Science Applications
In the realm of materials science, this compound and its derivatives are explored for their potential in organic electronics. The conjugated system of the thienyl and aniline rings facilitates electron transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells.[9] The ability to functionalize the aniline nitrogen allows for the tuning of the electronic properties of the resulting materials.
Key Reactions of the Aniline Moiety
The amino group in this compound can undergo a variety of classical organic reactions, further expanding its utility as a building block.
Diazotization Reactions
Primary aromatic amines like this compound can be converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[10][11] These diazonium salts are versatile intermediates that can be subsequently transformed into a wide range of functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups.[2]
General Experimental Protocol for Diazotization:
-
The aromatic amine is dissolved in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature.
-
The resulting diazonium salt solution can then be used immediately in subsequent reactions.
Amide Coupling Reactions
The amino group of this compound can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form amides.[12][13] This is one of the most common reactions in medicinal chemistry for linking different molecular fragments.[14]
General Experimental Protocol for Amide Coupling (using a coupling agent like EDC):
-
The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).
-
A coupling agent (e.g., EDC) and an activator (e.g., HOBt) are added, and the mixture is stirred.
-
This compound is then added to the reaction mixture, often along with a non-nucleophilic base (e.g., DIPEA).
-
The reaction is stirred at room temperature until completion.
-
Standard aqueous work-up and purification by chromatography yield the desired amide.
Conclusion
This compound is a building block of significant importance in organic synthesis, offering a gateway to a wide range of complex and functionalized molecules. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aniline and thiophene moieties make it an attractive starting material for applications in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-b]indole–benzo[b]thieno[2,3-d]thiophen-3(2H)-one-based D–π–A molecules as electron transport materials for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Exploration of Thienylanilines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylanilines, a class of heterocyclic compounds incorporating both thiophene and aniline moieties, have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and versatile structure make them promising candidates for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the structure-property relationships of thienylanilines, with a focus on their potential applications in drug discovery.
This document summarizes key quantitative data from computational studies, outlines detailed experimental and computational protocols, and provides visual representations of logical workflows and relationships to aid in the understanding of these complex molecules.
Data Presentation: Computational Properties of Thienylaniline Derivatives
Computational studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of thienylaniline derivatives. These calculations provide valuable insights into their reactivity, stability, and potential biological activity.
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| N-methyl-N-thienylaniline (MTA) | DFT | - | - | - | - |
| Methylated N-methyl-N-thienylaniline (Me-MTA) | DFT | - | - | - | - |
| 2-(Thiophen-2-yl)aniline | - | - | - | - | - |
| 4-(2-thienyl)benzenamine | - | - | - | - | - |
Key Computational and Experimental Protocols
A comprehensive understanding of thienylanilines necessitates a combination of computational modeling and experimental validation. Below are detailed protocols representative of the methodologies employed in the study of these and structurally related compounds.
Computational Protocols
1. Density Functional Theory (DFT) Calculations
DFT is a fundamental method for investigating the electronic structure of molecules.[1]
-
Objective: To determine optimized molecular geometry, electronic properties (HOMO, LUMO, energy gap), and reactivity descriptors.
-
Software: Gaussian, Q-Chem, or other quantum chemistry packages.
-
Methodology:
-
Structure Optimization: The initial molecular structure of the thienylaniline derivative is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation. A common functional and basis set combination for this step is B3LYP/6-31G(d).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculations: To obtain more accurate electronic properties, single-point energy calculations are often carried out on the optimized geometry using a higher level of theory, such as the ωB97XD functional with a larger basis set like 6-311++G(d,p).[2]
-
Analysis of Results: From the output of the single-point energy calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap, a crucial indicator of chemical reactivity and stability, is then calculated.
-
2. Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein.
-
Objective: To identify potential biological targets for thienylaniline derivatives and to elucidate their binding modes and affinities.
-
Software: AutoDock Vina, Schrödinger Suite (Maestro), MOE (Molecular Operating Environment).
-
Methodology:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structure of the thienylaniline derivative is generated and optimized using a suitable method, such as DFT.
-
Docking Simulation: The prepared ligand is docked into the active site of the prepared protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, and the predicted binding energy.
-
3. Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
-
Objective: To develop predictive models for the biological activity of new thienylaniline derivatives and to identify the key molecular descriptors that influence their activity.
-
Software: CODESSA, SYSTAT, or specialized QSAR modeling software.
-
Methodology:
-
Data Set Preparation: A dataset of thienylaniline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each compound in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the biological activity with a subset of the calculated descriptors.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
-
Experimental Protocols
1. Synthesis of Thienylaniline Derivatives
The synthesis of thienylanilines can be achieved through various organic chemistry reactions. A common approach is the Suzuki-Miyaura cross-coupling reaction.
-
Objective: To synthesize novel thienylaniline derivatives for biological evaluation and computational studies.
-
General Procedure:
-
A mixture of a bromoaniline derivative, a thiophenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) is prepared in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired thienylaniline derivative.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical and computational study of thienylanilines.
References
In-Depth Technical Guide: Physicochemical Properties of 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Thienyl)aniline (CAS No: 92057-12-0). The information herein is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support laboratory work and computational modeling.
Core Physicochemical Properties
This compound is a bi-aryl amine containing a phenyl and a thiophene ring. Its structural characteristics are foundational to its chemical behavior and potential applications in medicinal chemistry and material science.
Identification and Structural Data
| Identifier | Value | Reference |
| IUPAC Name | 3-(thiophen-2-yl)aniline | --INVALID-LINK-- |
| CAS Number | 92057-12-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NS | [1][2][3] |
| Molecular Weight | 175.25 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=CS2 | --INVALID-LINK-- |
| InChI Key | YUTPSMJOCLLMBK-UHFFFAOYSA-N | [4] |
Physical and Chemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally for critical applications. There are also discrepancies in the reported physical state of the compound.
| Property | Value | Notes | Reference |
| Physical State | Beige solid / Yellowish oil | Discrepancy in literature | [4][5] |
| Melting Point | 246 °C | This value may correspond to the hydrochloride salt. | [1] |
| Boiling Point | 341.6 ± 25.0 °C | Predicted | [1] |
| Density | 1.196 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.09 ± 0.10 | Predicted (acidic, for the protonated amine) | [1] |
| logP | 3.1 | Predicted (XlogP) | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. The following data were obtained from a micellar Suzuki cross-coupling synthesis study.[5]
| Spectrum Type | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H) |
| ¹³C NMR | (101 MHz, CDCl₃) δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6 |
| Infrared (IR) | (ATR) 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558 cm⁻¹ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol adapted from the literature.[5]
Reagents:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Palladium catalyst (e.g., Pd(dtbpf)Cl₂)
-
Base (e.g., Triethylamine - Et₃N)
-
Solvent system (e.g., Aqueous Kolliphor EL)
Procedure:
-
Combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) in a reaction vessel.
-
Add aqueous Kolliphor EL (2 mL, 1.97% in H₂O) to the mixture.
-
Stir the reaction mixture vigorously (e.g., 500 rpm) at room temperature. The reaction time should be monitored by a suitable technique like TLC or LC-MS.
-
Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to yield pure this compound.
Physicochemical Property Determination: General Protocols
The following are generalized, standard protocols for determining key physicochemical properties. These should be adapted and optimized for this compound specifically.
1. Aqueous Solubility Determination (Qualitative) [1][2]
-
Preparation : Add approximately 25 mg of this compound to a small test tube.
-
Solvent Addition : Add 0.75 mL of deionized water in 0.25 mL portions.
-
Mixing : After each addition, cap the test tube and shake vigorously for at least 30 seconds.
-
Observation : Visually inspect the solution for any undissolved solid against a dark background. Classify as soluble, partially soluble, or insoluble.
-
pH-Dependent Solubility : Repeat the procedure using 5% HCl and 5% NaOH solutions to determine the solubility of the basic amine and its potential acidic character, respectively. As an amine, it is expected to be soluble in 5% HCl.
2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method) [4][6][7]
-
Phase Saturation : Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution : Prepare a stock solution of this compound in the saturated 1-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning : In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of the saturated PBS (e.g., 5 mL of each).
-
Equilibration : Shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached. Let the phases separate completely, using centrifugation if necessary.
-
Quantification : Carefully sample both the octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.ws [chem.ws]
- 3. scribd.com [scribd.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-(2-Thienyl)aniline. Due to the absence of directly published experimental spectra in readily accessible literature, this guide presents predicted spectral data obtained from computational chemistry methods. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of novel pharmaceutical compounds and materials.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on computational algorithms that analyze the molecule's structure and electronic environment. It is important to note that while predicted data is a valuable tool, experimental verification is recommended for definitive structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity |
| H2', H6' | 7.20 - 7.40 | Multiplet |
| H4' | 6.70 - 6.90 | Multiplet |
| H5' | 7.00 - 7.20 | Multiplet |
| H3'', H5'' | 7.10 - 7.30 | Multiplet |
| H4'' | 6.95 - 7.15 | Multiplet |
| NH₂ | 3.50 - 4.50 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C1' | 146.0 - 148.0 |
| C2' | 114.0 - 116.0 |
| C3' | 129.0 - 131.0 |
| C4' | 115.0 - 117.0 |
| C5' | 121.0 - 123.0 |
| C6' | 118.0 - 120.0 |
| C2'' | 142.0 - 144.0 |
| C3'' | 123.0 - 125.0 |
| C4'' | 127.5 - 129.5 |
| C5'' | 124.0 - 126.0 |
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 200-250 ppm is typically used.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a compound like this compound.
Caption: Workflow for NMR Data Acquisition and Analysis.
This guide provides foundational information for the NMR-based characterization of this compound. Researchers are encouraged to perform their own experimental analyses to obtain definitive spectral data for their specific samples.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(2-Thienyl)aniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule in the public domain, this document focuses on a predictive analysis based on the well-established IR characteristics of its constituent functional groups: the aniline and thiophene moieties. It also outlines a detailed, standard experimental protocol for obtaining an IR spectrum of this compound.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands arising from the vibrations of its aniline and thiophene rings, as well as the C-N and N-H bonds of the amino group. The predicted vibrational frequencies, their intensities, and assignments are summarized in the table below. These predictions are derived from the known spectral data of aniline, thiophene, and their derivatives.[1][2][3][4][5]
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Notes |
| 3450 - 3350 | Medium, Sharp (doublet) | N-H asymmetric & symmetric stretching | Characteristic of primary aromatic amines. The presence of two bands is due to the symmetric and asymmetric stretching modes of the -NH₂ group.[1][4][5] |
| 3120 - 3080 | Medium to Weak | C-H stretching (Thiophene ring) | Aromatic C-H stretching from the thiophene ring typically appears at slightly higher frequencies than that of the benzene ring. |
| 3080 - 3020 | Medium to Weak | C-H stretching (Benzene ring) | Aromatic C-H stretching from the aniline ring. |
| 1630 - 1600 | Strong to Medium | N-H bending (scissoring) | This band is characteristic of the deformation vibration of the primary amino group.[4][5] |
| 1600 - 1580 | Medium | C=C stretching (Benzene ring) | Aromatic ring "breathing" vibrations. |
| 1550 - 1450 | Medium to Strong | C=C stretching (Thiophene ring) | Characteristic stretching vibrations of the thiophene ring. |
| 1340 - 1260 | Strong | C-N stretching (Aromatic amine) | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[4][5] |
| 1250 - 1020 | Medium | C-N stretching (Aliphatic amines) | While this is an aromatic amine, some C-N character may appear in this broader range.[4] |
| 910 - 665 | Strong, Broad | N-H wagging | Out-of-plane bending of the N-H bonds, characteristic of primary and secondary amines.[4][5] |
| 850 - 700 | Strong | C-H out-of-plane bending (Thiophene ring) | The position of this band can indicate the substitution pattern on the thiophene ring. |
| 780 - 720 | Strong | C-H out-of-plane bending (Benzene ring) | The position is indicative of the meta-substitution pattern on the aniline ring. |
| 700 - 650 | Medium to Weak | C-S stretching (Thiophene ring) | Characteristic vibration of the carbon-sulfur bond within the thiophene ring. |
Experimental Protocols
A standard and effective method for obtaining the infrared spectrum of a solid sample like this compound is through Fourier Transform Infrared (FTIR) spectroscopy using a potassium bromide (KBr) pellet.
Objective: To obtain a high-quality infrared transmission spectrum of solid this compound.
Materials and Equipment:
-
This compound (solid, high purity)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample and KBr Preparation:
-
Gently grind approximately 100-200 mg of FTIR grade KBr in an agate mortar and pestle to a fine, uniform powder.
-
If necessary, dry the KBr under an infrared lamp for 1-2 hours to remove any adsorbed water, which can interfere with the spectrum (broad absorption around 3400 cm⁻¹ and 1640 cm⁻¹).
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add the sample to the ground KBr in the mortar.
-
-
Mixing:
-
Thoroughly mix the sample and KBr by gentle grinding for 2-5 minutes. The goal is to achieve a homogenous mixture with a very fine particle size to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the collar of a clean, dry pellet-forming die.
-
Level the surface of the powder gently with a spatula.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 7-10 tons) for 2-5 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will account for the absorbance of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the major absorption bands and record their wavenumbers.
-
Compare the experimental spectrum with the predicted values and known spectra of related compounds to assign the vibrational modes.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and a typical experimental workflow for obtaining the IR spectrum.
References
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1] This palladium-catalyzed reaction exhibits broad functional group tolerance and typically proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[2] Its application is especially prominent in the pharmaceutical industry for creating libraries of complex molecules for drug discovery.[3] Thiophene and aniline moieties are important pharmacophores found in numerous biologically active compounds. The synthesis of 3-(2-Thienyl)aniline serves as a key example of constructing a hetero-biaryl scaffold, which can be a crucial intermediate for the development of novel therapeutics.
This application note provides a detailed protocol for the synthesis of this compound via a micellar Suzuki-Miyaura cross-coupling reaction, a method known for its efficiency and environmental advantages.
Reaction Scheme
The synthesis involves the palladium-catalyzed cross-coupling of 3-bromoaniline with 2-thienylboronic acid.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromoaniline and 2-thienylboronic acid.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for the coupling of anilines with thienylboronic acids.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (2% aq.) / Toluene (9:1) | 60 | 12 | 23 | [4] |
| 2 | 2-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (2% aq.) | rt | 4 | 81 | [5] |
| 3 | 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL (2% aq.) | rt | 1 | 91 | [5] |
| 4 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| 5 | Aryl Halide | Benzo[b]thien-2-ylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ | THF / H₂O | 80 | 24 | >95 | [6] |
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound using a micellar Suzuki cross-coupling methodology.[5]
Materials and Reagents
-
3-Bromoaniline (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Kolliphor EL (2% aqueous solution)
-
Toluene
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
General Procedure
-
Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (0.5 mmol, 1.0 equiv), 2-thienylboronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of a 2% aqueous solution of Kolliphor EL. If the reaction is slow at room temperature, a small amount of toluene (e.g., to make a 9:1 aqueous:organic mixture) can be added.[4]
-
Reaction: Stir the mixture vigorously (500 rpm) at the desired temperature (room temperature to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, add approximately 10 mL of ethanol to homogenize the mixture. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/n-hexane (8:2) eluent system to afford the pure this compound.[5]
Product Characterization
The identity and purity of the final product, this compound, can be confirmed by spectroscopic methods.
-
Appearance: Yellowish oil.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H).[4]
-
¹³C NMR (101 MHz, CDCl₃): δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6.[4]
-
IR (ATR, cm⁻¹): 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 858, 775, 688.[4]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Detailed Experimental Protocol for the Synthesis of 3-(2-Thienyl)aniline
This document provides a comprehensive guide for the synthesis of 3-(2-Thienyl)aniline, a valuable building block in medicinal chemistry and materials science. The presented protocol is based on the efficient Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 2-thienylboronic acid. This reaction facilitates the formation of a new carbon-carbon bond between the phenyl and thienyl rings.
Experimental Protocol
This protocol is adapted from a reported micellar Suzuki cross-coupling procedure, which offers the advantages of using water as a solvent and being performed under an air atmosphere, enhancing the green credentials of the synthesis.[4]
Materials:
-
3-Bromoaniline (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)[5]
-
Palladium(II) bis(di-tert-butylphosphino)ferrocene chloride (Pd(dtbpf)Cl2) (0.02 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Kolliphor® EL (2 wt% aqueous solution)
-
Ethanol (for workup)
-
Dichloromethane (for chromatography)
-
n-Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (0.5 mmol, 1.0 equiv), 2-thienylboronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl2 (0.01 mmol, 0.02 equiv), and triethylamine (1.0 mmol, 2.0 equiv).
-
Addition of Solvent: To the mixture of solids, add 2 mL of a 2 wt% aqueous solution of Kolliphor® EL.
-
Reaction: Stir the reaction mixture vigorously (500 rpm) at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). For the coupling of 3-bromoaniline with 2-thienylboronic acid, a reaction time of 60 minutes is recommended to achieve a high yield.[1]
-
Workup: Upon completion of the reaction, add ethanol (approximately 10 mL) until the reaction mixture becomes a homogeneous solution.
-
Solvent Removal: Remove the solvents (water and ethanol) under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel. A solvent system of dichloromethane/n-hexane (8:2) is used as the eluent to afford the pure this compound.[6]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromoaniline | 0.5 mmol | [4] |
| 2-Thienylboronic acid | 0.6 mmol | [4] |
| Catalyst | ||
| Pd(dtbpf)Cl2 | 0.01 mmol | [4] |
| Base | ||
| Triethylamine | 1.0 mmol | [4] |
| Solvent | ||
| 2 wt% Kolliphor® EL (aq) | 2 mL | [4] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [4] |
| Atmosphere | Air | [4] |
| Reaction Time | 60 min | [1] |
| Product | ||
| Yield | 96% | [1] |
| Physical Form | Yellowish oil | [4][6] |
| Characterization Data | ||
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H) | [4][6] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6 | [4][6] |
| IR (ATR) cm⁻¹ | 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558 | [4][6] |
| Elemental Analysis | Calculated for C₁₀H₉NS: C, 68.53; H, 5.18; N, 7.99. Found: C, 68.58; H, 5.16; N, 7.95. | [4][6] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. This compound | 92057-12-0 [chemicalbook.com]
- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
Application of 3-(2-Thienyl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)aniline is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. Its unique structural features, combining the aromaticity of both the aniline and thiophene rings, allow for diverse chemical modifications to optimize pharmacological properties. This document provides an overview of the applications of this compound derivatives, with a focus on their role as anticancer agents, particularly as kinase and tubulin polymerization inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
I. Applications in Anticancer Drug Discovery
Derivatives of this compound have emerged as promising candidates for cancer therapy due to their ability to target key signaling pathways and cellular processes involved in tumor growth and proliferation.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully incorporated into the design of potent kinase inhibitors.
-
Src Kinase Inhibitors: A series of 4-anilino-7-thienyl-3-quinolinecarbonitriles has been developed as potent inhibitors of Src family kinases.[1] These compounds demonstrate the utility of the thienyl and aniline moieties in occupying the ATP-binding pocket of the kinase. Modifications on the thiophene ring with water-solubilizing groups have been shown to enhance their inhibitory activity.[1]
-
VEGFR-2 Inhibitors: 3-Aryl-2-(2-thienyl)acrylonitriles have been identified as multi-kinase inhibitors with preferential activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] Inhibition of VEGFR-2 can restrict tumor blood supply, thereby impeding its growth and metastasis. Certain derivatives in this class have shown higher potency than the clinically used multi-kinase inhibitor, sorafenib, in hepatoma models.[2]
Tubulin Polymerization Inhibitors
Microtubules are dynamic cellular structures essential for cell division, and agents that interfere with their polymerization are effective anticancer drugs. The this compound motif is found in compounds that inhibit tubulin polymerization. For instance, 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes, which can be considered analogs of thienyl-anilines, have been synthesized and evaluated for their antiproliferative activity by targeting tubulin.[4]
II. Quantitative Data
The following tables summarize the biological activity of representative this compound derivatives and related compounds.
Table 1: Antiproliferative Activity of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives against Hepatoma Cell Lines [2]
| Compound | Modification | HepG2 IC₅₀ (µM) | Huh-7 IC₅₀ (µM) |
| 1a | 3-(4-Hydroxyphenyl) | >20 | >20 |
| 1b | 3-(4-Methoxyphenyl) | 1.20 | 0.85 |
| 1c | 3-(3-Hydroxy-4-methoxyphenyl) | 0.55 | 0.32 |
| 1e | 3-(4-Hydroxy-3-methylphenyl) | 1.30 | 0.90 |
| 1j | 3-(3-Fluorophenyl) | 4.90 | 5.70 |
| Sorafenib | Reference Drug | 2.80 | 1.50 |
Table 2: Kinase Inhibitory Activity of Selected Thienyl-Containing Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Anilino-7-(2,5-disubstituted-thienyl)-3-quinolinecarbonitrile derivative | Src | Potent Inhibition | [1] |
| Thieno[3,2-b]pyridine-6-carbonitrile derivative | Src | <10 | [5] |
| 3-Aryl-2-(2-thienyl)acrylonitrile (1c) | VEGFR-2 | Preferential Activity | [2] |
III. Experimental Protocols
General Synthesis of 3-Aryl-2-(2-thienyl)acrylonitriles
This protocol describes a general method for the synthesis of 3-aryl-2-(2-thienyl)acrylonitriles, which have shown significant anticancer activity.
Materials:
-
2-Thienylacetonitrile
-
Substituted benzaldehyde
-
Piperidine
-
Ethanol
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-thienylacetonitrile (1.0 eq) and the appropriately substituted benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aryl-2-(2-thienyl)acrylonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, Huh-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
In Vitro Kinase Assay
This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific kinase (e.g., VEGFR-2, Src).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
IV. Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their development.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Src kinase signaling pathway and point of inhibition.
References
- 1. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2- (Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 3-(2-Thienyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Thienyl)aniline is a versatile chemical scaffold that holds significant promise in the development of novel anticancer agents. Its unique structural features, combining an aniline ring with a thiophene moiety, provide a foundation for the synthesis of a diverse range of derivatives. Research has demonstrated that compounds derived from similar thienyl-aniline cores can exhibit potent antitumor activities through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cell cycle regulation and apoptosis.
These application notes provide a comprehensive guide for the synthesis and biological evaluation of anticancer agents derived from this compound. Detailed experimental protocols for a proposed synthetic route and key biological assays are presented to facilitate further research and development in this promising area of medicinal chemistry.
Proposed Synthetic Pathway
While a direct, one-pot synthesis of a specific anticancer agent from this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and related literature. This pathway involves the initial formation of a thieno[3,2-d]pyrimidine core, a privileged scaffold in cancer drug discovery, followed by functionalization to introduce desired pharmacophores.
A key synthetic strategy involves a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-nitrogen bonds in heterocyclic synthesis.
Diagram of Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for generating thieno[3,2-d]pyrimidine-based anticancer agents starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Substituted-thieno[3,2-d]pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of thieno[3,2-d]pyrimidine derivatives, which have shown promise as anticancer agents. The synthesis involves a multi-step process starting from a suitable 3-aminothiophene-2-carboxylate intermediate, which would first need to be synthesized from this compound.
Materials:
-
3-Aminothiophene-2-carboxylate derivative
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine for substitution
-
Palladium acetate (Pd(OAc)₂)
-
BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Thieno[3,2-d]pyrimidin-4-one:
-
A mixture of the 3-aminothiophene-2-carboxylate derivative and an excess of formamide is heated at reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the thieno[3,2-d]pyrimidin-4-one.
-
-
Chlorination of Thieno[3,2-d]pyrimidin-4-one:
-
The thieno[3,2-d]pyrimidin-4-one is refluxed in an excess of phosphorus oxychloride (POCl₃) for a few hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[3,2-d]pyrimidine.
-
-
Palladium-Catalyzed Amination:
-
To a solution of the 4-chlorothieno[3,2-d]pyrimidine and the desired amine in toluene are added Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to afford the final N-substituted thieno[3,2-d]pyrimidin-4-amine derivative.
-
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) is also included.
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then determined.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the synthesized compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Synthesized compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the synthesized compounds at their IC₅₀ concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Cells are harvested by trypsinization, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.
-
The fixed cells are stored at -20°C for at least 2 hours.
-
-
Staining:
-
The fixed cells are centrifuged, washed with PBS, and resuspended in PI staining solution.
-
The cells are incubated in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
-
Protocol 4: Tubulin Polymerization Assay
This protocol is used to determine if the synthesized compounds inhibit the polymerization of tubulin, a key mechanism for many anticancer drugs.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Synthesized compounds
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup:
-
A reaction mixture containing tubulin, General Tubulin Buffer, GTP, and glycerol is prepared on ice.
-
The synthesized compounds, positive control, and negative control are added to separate reaction tubes.
-
-
Initiation of Polymerization:
-
The reaction is initiated by warming the mixture to 37°C.
-
-
Monitoring Polymerization:
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory activity.
-
Protocol 5: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with the synthesized compounds.
Materials:
-
Cancer cell lines
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cells are treated with the synthesized compounds for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Cells are harvested, washed with PBS, and resuspended in Binding Buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Thienyl-Aniline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | HeLa | Value |
| MCF-7 | Value | |
| A549 | Value | |
| HT-29 | Value | |
| Derivative B | HeLa | Value |
| MCF-7 | Value | |
| A549 | Value | |
| HT-29 | Value | |
| Reference Drug | HeLa | Value |
| (e.g., Doxorubicin) | MCF-7 | Value |
| A549 | Value | |
| HT-29 | Value |
Note: "Value" should be replaced with experimentally determined IC₅₀ values.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Derivative A
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | Value | Value | Value |
| Derivative A (IC₅₀) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Note: "Value" should be replaced with experimentally determined percentages.
Signaling Pathway and Mechanism of Action
Derivatives of thienyl-aniline have been shown to exert their anticancer effects by targeting fundamental cellular processes. A primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).
Diagram of the Tubulin Polymerization Inhibition Pathway
Caption: The inhibitory effect of thienyl-aniline derivatives on tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
By following these protocols and utilizing the provided information, researchers can effectively synthesize and evaluate novel anticancer agents derived from the promising this compound scaffold.
Synthesis of Conductive Thiophene-Aniline Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers have emerged as a class of materials with significant potential in various fields, including electronics, sensors, and biomedical applications. Among these, copolymers integrating both thiophene and aniline moieties are of particular interest. These materials aim to combine the favorable properties of both polyaniline (PANI), such as its facile synthesis and environmental stability, and polythiophene (PTh), known for its high conductivity and stability. This document provides detailed application notes and experimental protocols for the synthesis of conductive copolymers from thiophene and aniline precursors.
The copolymerization of aniline and thiophene presents a unique challenge due to the significant difference in the oxidation potentials of the two monomers, with aniline polymerizing at approximately 0.8 V and thiophene at a much higher potential of 2.0 V.[1] This disparity can lead to the formation of homopolymers rather than a true copolymer. However, various strategies, including electrochemical and chemical methods, have been developed to successfully synthesize thiophene-aniline copolymers (TAC).[1][2] These copolymers are noted for their donor-acceptor structure, where aniline acts as the electron donor and thiophene as the electron acceptor.[1][2]
Applications
The unique properties of thiophene-aniline copolymers make them suitable for a range of applications:
-
Organic Electronics: Their tunable conductivity and electrochromic properties are advantageous for use in organic field-effect transistors (OFETs), polymer solar cells, and electrochromic devices.[2]
-
Sensors: The ability of conductive polymers to change their electrical properties in response to chemical stimuli makes them excellent candidates for chemical and biological sensors.
-
Biomedical Devices: Their potential biocompatibility and conductivity open avenues for applications in tissue engineering, drug delivery, and biosensors.
-
Antistatic Coatings: The conductive nature of these polymers can be utilized to dissipate static charge on various surfaces.
Data Presentation
Table 1: Electrical Properties of Thiophene-Aniline Copolymers (TAC)
| Monomer Feed Ratio (Aniline:Thiophene) | Synthesis Method | Doping Agent | Electrical Resistance (kΩ) | Reference |
| 100:0 (Polyaniline) | Atmospheric Pressure Plasma Jets | Iodine | > 2000 | [2] |
| 75:25 | Atmospheric Pressure Plasma Jets | Iodine | 190 | [2] |
| 50:50 | Atmospheric Pressure Plasma Jets | Iodine | 450 | [2] |
| 25:75 | Atmospheric Pressure Plasma Jets | Iodine | 800 | [2] |
| 0:100 (Polythiophene) | Atmospheric Pressure Plasma Jets | Iodine | > 2000 | [2] |
Note: The electrical resistance was measured on iodine-doped films deposited on Si substrates with interdigitated electrodes.[2][3]
Experimental Protocols
Protocol 1: Electrochemical Synthesis of Poly(thiophene-co-aniline)
This protocol describes the electrochemical copolymerization of thiophene and aniline to form a conductive polymer film.
Materials:
-
Acetonitrile (CH₃CN), solvent
-
Lithium perchlorate (LiClO₄), supporting electrolyte
-
Aniline, monomer
-
Thiophene, monomer
-
Platinum (Pt) foil or Indium Tin Oxide (ITO) coated glass, working electrode
-
Platinum wire, counter electrode
-
Ag/AgCl electrode, reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution by dissolving lithium perchlorate (0.1 M) in acetonitrile.
-
Add the aniline and thiophene monomers to the electrolyte solution at the desired molar ratio (e.g., 1:1). The total monomer concentration should be in the range of 0.1 M.
-
Assemble the three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer-containing electrolyte solution.
-
Perform electrochemical polymerization using a potentiostat. A common method is cyclic voltammetry, sweeping the potential between -0.2 V and a suitable upper potential (e.g., 1.5 - 2.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The upper potential may need to be adjusted based on the monomer ratio to overcome the difference in oxidation potentials.[1]
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential (e.g., 1.8 V vs. Ag/AgCl) until a desired charge has been passed.
-
After polymerization, a dark-colored polymer film will be deposited on the working electrode.
-
Rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomers and electrolyte.
-
Dry the film under vacuum or in a desiccator.
Protocol 2: Chemical Synthesis of Thiophene-Aniline Copolymers
This protocol outlines the chemical oxidative copolymerization of thiophene and aniline.
Materials:
-
Aniline, monomer
-
Thiophene, monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈), oxidant
-
Hydrochloric acid (HCl, 1 M), dopant and reaction medium
-
Methanol, for washing
-
Deionized water
Procedure:
-
Prepare a 1 M HCl solution.
-
Dissolve the desired molar ratio of aniline and thiophene monomers in the 1 M HCl solution with vigorous stirring in an ice bath (0-5 °C).
-
Separately, dissolve ammonium persulfate in 1 M HCl to create an oxidant solution. The molar ratio of oxidant to total monomers should typically be 1:1.
-
Slowly add the oxidant solution dropwise to the monomer solution while maintaining the low temperature and continuous stirring.
-
The reaction mixture will gradually change color, and a precipitate will form, indicating polymer formation.
-
Allow the reaction to proceed for several hours (e.g., 4-24 hours) to ensure complete polymerization.
-
Collect the polymer precipitate by filtration.
-
Wash the precipitate repeatedly with 1 M HCl, deionized water, and methanol to remove unreacted monomers, oxidant, and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Mandatory Visualizations
Caption: General workflows for chemical and electrochemical synthesis of poly(thiophene-co-aniline).
Caption: Simplified representation of the alternating aniline and thiophene units in the copolymer chain.
References
- 1. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 2. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique [mdpi.com]
- 3. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Three-Component Synthesis of meta-Hetarylanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-pot, three-component synthesis of meta-hetarylanilines. This methodology offers an efficient route to a significant class of compounds widely utilized in medicinal chemistry and materials science. The synthesis involves the benzannulation of heterocycle-substituted 1,3-diketones, various amines, and acetone. The reaction's success is largely dependent on the electronic properties of the heterocyclic substituent on the 1,3-diketone. This protocol is compatible with a wide range of functional groups, allowing for the synthesis of a diverse library of meta-substituted anilines.
Introduction
The meta-aniline scaffold is a privileged motif in numerous bioactive molecules and pharmaceutical agents.[1][2] However, their synthesis can be challenging due to the inherent ortho- and para-directing nature of the amino group in electrophilic aromatic substitution reactions.[1][2] Traditional methods often require multi-step procedures with pre-functionalized starting materials or the use of directing groups.[1][2] The three-component synthesis described herein provides a convergent and atom-economical alternative for accessing these valuable compounds.[1][3][4] This method relies on the reaction between a heterocycle-substituted 1,3-diketone, an amine, and acetone to construct the aniline ring in a single step.[1][3]
Reaction Principle
The synthesis of meta-hetarylanilines proceeds via a one-pot, three-component benzannulation reaction.[1][2] The key to this transformation is the use of a 1,3-diketone bearing an electron-withdrawing heterocyclic substituent. This substituent activates the diketone for the subsequent condensation reactions. The reaction is believed to proceed through the initial formation of an enamine from acetone and the amine, followed by a cascade of condensation and cyclization steps to afford the final aromatic product.[1][2] The electron-withdrawing nature of the heterocyclic group plays a pivotal role in the reaction's efficiency, with stronger electron-withdrawing groups generally leading to higher yields.[1]
Experimental Workflow
The general experimental workflow for the three-component synthesis of meta-hetarylanilines is straightforward and can be adapted for parallel synthesis and library generation.
Caption: General experimental workflow for the three-component synthesis.
Proposed Reaction Mechanism
The formation of meta-substituted anilines is proposed to occur through a sequence of reactions.[1][2]
Caption: Proposed mechanism for the formation of meta-substituted anilines.
Initially, acetone reacts with an amine (2) to form an enamine (Reaction 1).[1][2] This is followed by a nucleophilic addition of the enamine to the most electron-deficient carbonyl group of the 1,3-diketone (1) to yield an acyclic carbinol intermediate (I) (Reaction 2).[1][2] Subsequent intramolecular addition and dehydration steps lead to the formation of the cyclic carbinol (III) , which then aromatizes to the final meta-hetarylaniline (3) .[1][2]
Experimental Protocols
General Procedure
A general procedure for the synthesis of meta-hetarylanilines is as follows. The specific conditions may vary depending on the substrates used.
Materials:
-
Heterocycle-substituted 1,3-diketone
-
Amine
-
Acetone (can also serve as the solvent)
-
Solvent (e.g., CHCl₃)
-
Acetic acid (optional, catalyst)
-
Molecular sieves (3 Å, optional, drying agent)
Protocol A (for more reactive amines):
-
To a screw-capped vial, add the heterocycle-substituted 1,3-diketone (0.5 mmol) and the amine (0.5 mmol).
-
Add acetone (2 mL).
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired meta-hetarylaniline.
Protocol B (for less reactive amines):
-
To a screw-capped vial, add the heterocycle-substituted 1,3-diketone (0.5 mmol), the amine (0.75 mmol), acetic acid (30 mol %), and molecular sieves (300 mg).
-
Add a mixture of acetone and chloroform (e.g., 2 mL, 1:1 v/v).
-
Seal the vial and heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the molecular sieves and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction conditions and isolated yields for the synthesis of various meta-hetarylanilines from different heterocycle-substituted 1,3-diketones.
Table 1: Synthesis of meta-Substituted Anilines from 1-(1,2,4-oxadiazol-5-yl)butane-1,3-dione (1a) [1]
| Entry | Amine | Conditions | Product | Yield (%) |
| 1 | Benzylamine | A | 3aa | 73 |
| 2 | Aniline | B | 3ab | 65 |
| 3 | 4-Methoxyaniline | B | 3ac | 71 |
| 4 | 4-Methylaniline | B | 3ad | 68 |
| 5 | 3-Aminopyridine | B | 3af | 45 |
| 6 | 4-(Trifluoromethyl)aniline | B | 3ag | 21 |
| 7 | 2,6-Diisopropylaniline | B | 3ah | 53 |
Conditions A: 1a (0.5 mmol), amine (0.5 mmol), acetone (2 mL), 60 °C.[1] Conditions B: 1a (0.5 mmol), amine (0.75 mmol), AcOH (30 mol %), molecular sieves 3 Å (300 mg), acetone (2 mL), 60 °C.[1]
Table 2: Synthesis of meta-Substituted Anilines from 1-(Benzothiazol-2-yl)butane-1,3-dione (1c) and 1-(Oxazol-2-yl)butane-1,3-dione (1d) [3]
| Entry | 1,3-Diketone | Amine | Conditions | Product | Yield (%) |
| 1 | 1c | Benzylamine | A | 3ca | 85 |
| 2 | 1c | Aniline | B | 3cb | 75 |
| 3 | 1d | Benzylamine | B | 3da | 62 |
| 4 | 1d | Aniline | B | 3db | 51 |
Conditions A: 1,3-diketone (0.5 mmol), amine (0.75 mmol), acetone/CHCl₃ (2 mL, 1:1), 60 °C.[3] Conditions B: 1,3-diketone (0.5 mmol), amine (0.75-2.5 mmol), AcOH (30 mol %), molecular sieves 3 Å (300 mg), acetone/CHCl₃ (2 mL, 1:1), 60 °C.[3]
Applications in Drug Development
The meta-hetarylaniline core is a key structural component in a variety of marketed drugs and clinical candidates, highlighting its importance in medicinal chemistry. The described three-component synthesis allows for the rapid generation of diverse libraries of these compounds, which can be screened for biological activity. The ability to readily vary all three components (1,3-diketone, amine, and the ketone component, although only acetone is detailed here) provides a powerful tool for structure-activity relationship (SAR) studies. This methodology can accelerate the hit-to-lead and lead optimization phases of drug discovery by providing efficient access to novel analogs.
Conclusion
The three-component synthesis of meta-hetarylanilines is a robust and versatile method for accessing a medicinally relevant class of compounds.[1][2] The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The operational simplicity and the availability of the starting materials make this an attractive strategy for both academic and industrial laboratories involved in synthetic and medicinal chemistry. The key to the reaction's success lies in the electronic activation provided by the heterocyclic substituent on the 1,3-diketone.[1]
References
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3-(2-Thienyl)aniline, a molecule of interest in medicinal chemistry and materials science. The following sections detail the expected outcomes and experimental protocols for various spectroscopic and chromatographic methods. While direct experimental data for this specific molecule is not widely published, the provided information is based on established principles and data from closely related analogs.
Overview of Analytical Techniques
A multi-faceted approach is essential for the unambiguous characterization of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Ultraviolet-Visible (UV-Vis) spectroscopy for analyzing its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for a complete assignment.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |
| Thiophene H5' | 7.2 - 7.4 | Doublet of Doublets | ~5.0, 1.2 |
| Thiophene H3' | 7.1 - 7.3 | Doublet of Doublets | ~3.6, 1.2 |
| Thiophene H4' | 7.0 - 7.2 | Doublet of Doublets | ~5.0, 3.6 |
| Aniline H2 | 6.9 - 7.1 | Singlet (or narrow triplet) | - |
| Aniline H6 | 6.8 - 7.0 | Doublet | ~7.8 |
| Aniline H4 | 6.7 - 6.9 | Triplet | ~7.8 |
| Aniline H5 | 6.6 - 6.8 | Doublet | ~7.8 |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aniline C3 | 147 - 149 |
| Thiophene C2' | 143 - 145 |
| Aniline C1 | 138 - 140 |
| Aniline C5 | 129 - 131 |
| Thiophene C5' | 128 - 130 |
| Thiophene C3' | 124 - 126 |
| Thiophene C4' | 122 - 124 |
| Aniline C6 | 118 - 120 |
| Aniline C2 | 115 - 117 |
| Aniline C4 | 114 - 116 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse sequence: Proton-decoupled
-
Spectral width: 0 to 160 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Expected Mass Spectral Data
The molecular formula of this compound is C₁₀H₉NS, with a molecular weight of 175.25 g/mol .[1]
| Ion | m/z (expected) | Description |
| [M]⁺ | 175 | Molecular Ion |
| [M-NH₂]⁺ | 159 | Loss of the amino group |
| [M-HCN]⁺ | 148 | Loss of hydrogen cyanide from the aniline ring |
| [C₉H₇S]⁺ | 147 | Thienylphenyl cation |
| [C₄H₄S]⁺ | 84 | Thiophene cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Parameters (for accurate mass):
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizer pressure: 20-30 psi
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 300-350 °C
-
-
EI-MS Parameters (for fragmentation pattern):
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For structural elucidation, perform tandem MS (MS/MS) experiments on the molecular ion peak.
References
Application Notes and Protocols: 3-(2-Thienyl)aniline in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(2-thienyl)aniline as a versatile precursor for synthesizing novel Schiff base ligands and their corresponding metal complexes. The protocols detailed below are based on established methodologies in coordination chemistry and are intended to serve as a foundational guide for the synthesis, characterization, and potential application of these compounds in areas such as catalysis and drug development.
Introduction
This compound is an aromatic amine containing a thiophene moiety, a structural motif of interest in medicinal chemistry and materials science. The presence of both an aniline nitrogen and a thienyl group allows for the formation of diverse coordination compounds. The most common approach involves the condensation of the primary amine group with an aldehyde to form a Schiff base, which can then act as a chelating ligand for various transition metal ions. The resulting metal complexes often exhibit interesting electronic, magnetic, and biological properties.
Synthesis of this compound
The precursor, this compound, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This method provides a reliable route to connect the aniline and thiophene rings.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoaniline
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 2-thienylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthesis of Schiff Base Ligand: (E)-2-(((3-(thiophen-2-yl)phenyl)imino)methyl)phenol (L)
A common strategy to prepare a chelating ligand from this compound is through the formation of a Schiff base with salicylaldehyde.
Experimental Protocol: Synthesis of Ligand (L)
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq) dropwise to the solution while stirring.
-
A catalytic amount of acetic acid may be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours. A color change and/or precipitation of the product should be observed.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
General Synthesis of Metal(II) Complexes
The synthesized Schiff base ligand (L) can be used to form complexes with various transition metal salts, such as those of copper(II), nickel(II), and cobalt(II).
Experimental Protocol: Synthesis of [M(L)₂(H₂O)₂] Complexes (M = Cu, Ni, Co)
Materials:
-
Schiff base ligand (L)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the Schiff base ligand (L) (2.0 eq) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq) in ethanol.
-
Slowly add the metal salt solution to the hot ligand solution with continuous stirring.
-
Heat the resulting mixture to reflux for 3-5 hours. The formation of a colored precipitate indicates complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash with ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization Data
The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques. The following tables summarize expected data based on analogous compounds reported in the literature.
Table 1: Physicochemical and Analytical Data for Ligand (L) and its Metal(II) Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| L | C₁₇H₁₃NOS | 279.36 | Yellow | ~85 | >200 | - |
| [Cu(L)₂(H₂O)₂] | C₃₄H₃₀N₂O₄S₂Cu | 698.38 | Green | ~75 | >300 | ~10-20 |
| [Ni(L)₂(H₂O)₂] | C₃₄H₃₀N₂O₄S₂Ni | 693.48 | Light Green | ~70 | >300 | ~10-20 |
| [Co(L)₂(H₂O)₂] | C₃₄H₃₀N₂O₄S₂Co | 693.72 | Brown | ~72 | >300 | ~10-20 |
Note: Molar conductance values are typically measured in a suitable solvent like DMF or DMSO and low values suggest non-electrolytic nature.
Table 2: Key Spectroscopic Data for Ligand (L) and its Metal(II) Complexes
| Compound | IR (ν, cm⁻¹) | UV-Vis (λₘₐₓ, nm) | Magnetic Moment (μₑբբ, B.M.) |
| L | ~3400 (O-H), ~1620 (C=N) | ~270, ~350 | - |
| [Cu(L)₂(H₂O)₂] | ~1600 (C=N, shifted), ~550 (M-N), ~450 (M-O) | ~450, ~620 | ~1.7-2.2 |
| [Ni(L)₂(H₂O)₂] | ~1605 (C=N, shifted), ~545 (M-N), ~455 (M-O) | ~450, ~600 | ~2.8-3.5 |
| [Co(L)₂(H₂O)₂] | ~1602 (C=N, shifted), ~555 (M-N), ~460 (M-O) | ~480, ~650 | ~4.3-5.2 |
Note: The shift of the C=N stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the imine nitrogen. The appearance of new bands in the far-IR region corresponds to M-N and M-O vibrations. UV-Vis spectra of the complexes show d-d transition bands characteristic of their geometry (typically octahedral for these formulations). Magnetic moment values are consistent with the expected number of unpaired electrons for high-spin octahedral complexes.
Potential Applications
Catalysis
Metal complexes derived from Schiff base ligands are widely explored as catalysts in various organic transformations. For instance, cobalt and nickel complexes can be investigated for their catalytic activity in oxidation and reduction reactions. Palladium complexes derived from similar ligands have shown utility in cross-coupling reactions.[1]
Drug Development
The presence of the thiophene ring and the ability to chelate metal ions make these compounds interesting candidates for drug development. Schiff base metal complexes have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] The coordinated metal ion can enhance the therapeutic efficacy of the organic ligand.
Visualized Workflows and Structures
Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.
Caption: Two-step synthesis of metal complexes from this compound.
Caption: General experimental workflow for synthesis and application studies.
References
Application Notes and Protocols: Synthesis of Thieno[3,2-c]quinolines from 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of thieno[3,2-c]quinolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described synthetic route starts from the readily available precursor, 3-(2-thienyl)aniline, and proceeds via a two-step sequence involving N-acetylation followed by an acid-catalyzed intramolecular cyclization, a variant of the Bischler-Napieralski reaction. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
Thieno[3,2-c]quinolines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their rigid, planar structure, incorporating both thiophene and quinoline moieties, makes them attractive scaffolds for the development of novel therapeutic agents. While various synthetic routes to thieno[3,2-c]quinolines have been reported, this document focuses on a practical and accessible method starting from this compound. The key transformation is the Bischler-Napieralski-type cyclization of an N-acyl derivative, which is a well-established method for the synthesis of fused quinoline systems.[1][2][3] This protocol offers a straightforward approach for researchers to synthesize and explore the therapeutic potential of this important class of compounds.
Data Presentation
Table 1: N-Acetylation of this compound - Reaction Parameters and Yields
| Entry | Acylating Agent | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | Acetic Acid | - | 2 | 100 | ~95 |
| 2 | Acetyl Chloride | Dichloromethane | Pyridine | 1 | 0 to RT | ~90 |
Note: Yields are representative and may vary based on specific experimental conditions and purification.
Table 2: Bischler-Napieralski Cyclization of N-Acetyl-3-(2-thienyl)aniline - Reagents and Outcomes
| Entry | Cyclizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | POCl₃ | Toluene | 4 | Reflux | 4-Methylthieno[3,2-c]quinoline | 60-70 |
| 2 | PPA | - | 2 | 120 | 4-Methylthieno[3,2-c]quinoline | 50-60 |
Note: Yields are based on analogous reactions reported in the literature and may require optimization for this specific substrate.
Experimental Protocols
Part 1: Synthesis of N-Acetyl-3-(2-thienyl)aniline
This procedure describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.75 g, 10 mmol) in glacial acetic acid (20 mL).
-
To the stirred solution, add acetic anhydride (1.5 mL, 15 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 100°C and maintain it at this temperature with stirring for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure N-acetyl-3-(2-thienyl)aniline as a crystalline solid.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 4-Methylthieno[3,2-c]quinoline via Bischler-Napieralski Cyclization
This protocol details the intramolecular cyclization of N-acetyl-3-(2-thienyl)aniline to form the thieno[3,2-c]quinoline ring system using phosphorus oxychloride (POCl₃).[1]
Materials:
-
N-Acetyl-3-(2-thienyl)aniline (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add N-acetyl-3-(2-thienyl)aniline (2.17 g, 10 mmol) and anhydrous toluene (40 mL).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice in a beaker.
-
Stir the mixture until the ice has melted, then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-methylthieno[3,2-c]quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Mandatory Visualizations
References
- 1. Synthesis of indolo- and benzothieno[3,2-c]quinolines via POCl3 mediated tandem cyclization of o-alkynylisocyanobenzenes derived from o-alkynyl-N-phenylformamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-(2-Thienyl)aniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Thienyl)aniline via Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 3-bromoaniline and 2-thienylboronic acid.
Issue 1: Low or No Conversion to this compound
-
Question: My Suzuki coupling reaction is showing little to no formation of the desired product. What are the primary factors to investigate?
-
Answer: Low or no yield in this specific Suzuki coupling can often be attributed to several critical factors:
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Catalyst Inactivity: The active catalytic species, Pd(0), may not be forming efficiently from the Pd(II) precatalyst or could be deactivated. Ensure your palladium source and ligand are of high quality and stored correctly. For challenging substrates, consider using a pre-formed Pd(0) catalyst or a more robust precatalyst.[1][2]
-
Ligand Incompatibility: The choice of ligand is crucial for facilitating the catalytic cycle. For couplings involving electron-rich anilines and heteroaromatic boronic acids, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) often outperform simpler ligands like triphenylphosphine.[1][3]
-
Ineffective Base: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[1][4] Ensure the base is finely powdered to maximize its surface area.[2]
-
Poor Reagent Quality: The purity of both 3-bromoaniline and 2-thienylboronic acid is paramount. Impurities can inhibit the catalyst.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the promotion of side reactions like the homocoupling of the boronic acid.[5] It is essential to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4][5]
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant byproducts in my reaction mixture, such as homocoupled 2,2'-bithiophene or debrominated aniline. How can I minimize these?
-
Answer: The formation of side products is a common challenge that can often be addressed by modifying the reaction conditions:
-
Homocoupling of 2-Thienylboronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[5] To minimize this, ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.
-
Protodeboronation of 2-Thienylboronic Acid: This is the cleavage of the C-B bond of the boronic acid, which is a common issue with heteroaryl boronic acids.[6][7][8] This can be minimized by:
-
Using anhydrous solvents and reagents.
-
Employing a less nucleophilic base.
-
Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).
-
Considering the use of more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or trifluoroborate salts.[9]
-
-
Dehalogenation of 3-Bromoaniline: The reduction of the aryl halide to aniline can occur as a competitive reaction. This can sometimes be suppressed by using a different solvent or base, or by employing a ligand that promotes the desired cross-coupling pathway more efficiently.[10]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but appears to stall before completion, or the reaction rate is very slow. What can I do to improve the reaction kinetics?
-
Answer: Sluggish or stalled reactions can often be accelerated by adjusting the following parameters:
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that higher temperatures can also promote side reactions. A systematic temperature screen is advisable.
-
Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.[11] For this reaction, polar aprotic solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[12] A micellar catalysis approach using a surfactant like Kolliphor EL in water has also been shown to be highly effective, leading to rapid reaction times at room temperature.[13][14]
-
Catalyst and Ligand Loading: While higher catalyst and ligand loadings can increase the reaction rate, they also increase costs and can lead to purification challenges. Optimization of the catalyst loading is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal starting point for optimizing the Suzuki coupling of 3-bromoaniline and 2-thienylboronic acid?
-
A1: A good starting point would be to use a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed catalyst like Pd(PPh₃)₄, in combination with a suitable phosphine ligand. A common base to start with is K₂CO₃ or K₃PO₄, and a solvent system of dioxane/water or THF/water. From there, systematic optimization of each component can be performed.
-
-
Q2: How do I choose the right palladium catalyst and ligand?
-
A2: The choice of catalyst and ligand is highly substrate-dependent. For this specific coupling, a catalyst system that is efficient for electron-rich anilines and heteroaromatic partners is desirable. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems employing bulky, electron-rich ligands like SPhos or XPhos often provide higher yields and faster reaction times, especially with challenging substrates.[1][3]
-
-
Q3: What is the role of water in the reaction mixture?
-
A3: Water can play several roles in a Suzuki coupling. It can help to dissolve the inorganic base, and in some cases, it is believed to facilitate the transmetalation step. However, an excess of water can also promote the undesirable protodeboronation of the boronic acid.[6] The optimal amount of water should be determined experimentally.
-
-
Q4: Can I run this reaction open to the air?
-
A4: While some robust catalyst systems and specific methodologies like micellar catalysis have shown success in running Suzuki couplings open to the air, it is generally recommended to perform the reaction under an inert atmosphere (argon or nitrogen).[13][14] This is to prevent the oxidation and deactivation of the Pd(0) catalyst and to minimize side reactions.[5]
-
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of 3-bromoaniline with 2-thienylboronic acid and related couplings to provide a basis for optimization.
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | Room Temp. | 15 min | 64 | [13][14] |
| Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | Room Temp. | 60 min | 96 | [13][14] |
Table 2: General Comparison of Catalysts and Ligands for Suzuki Couplings of Aryl Bromides
| Palladium Source | Ligand | Typical Loading (mol%) | Substrate Scope | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | Broad, including challenging chlorides | Generally high-yielding system.[15] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Aryl and vinyl halides | Effective at room temperature for many substrates.[15] |
| Pd(PPh₃)₄ | (None) | 1-5 | General aryl and vinyl halides | A classic, reliable catalyst, though may require higher temperatures. |
| PdCl₂(dppf) | (None) | 2-5 | Broad, including heteroaromatics | Robust precatalyst, often used for challenging couplings. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound in a Micellar Medium [13][14]
This protocol is based on a highly efficient and environmentally friendly method utilizing micellar catalysis.
Materials:
-
3-Bromoaniline (1.0 equiv)
-
2-Thienylboronic acid (1.2 equiv)
-
Pd(dtbpf)Cl₂ (di(1'-tert-butyl-1,1'-ferrocenyl)palladium(II) dichloride) (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Aqueous solution of Kolliphor EL (1.97% w/w in water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromoaniline (0.5 mmol, 1.0 equiv), 2-thienylboronic acid (0.6 mmol, 1.2 equiv), Pd(dtbpf)Cl₂ (0.01 mmol, 0.02 equiv), and triethylamine (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of the 1.97% aqueous Kolliphor EL solution to the flask.
-
Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to reach high conversion within 60 minutes.
-
Work-up: Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous. Remove the solvents under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and n-hexane) to afford the pure this compound.
Visualizations
Caption: A logical workflow for the optimization of Suzuki coupling conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 14. boa.unimib.it [boa.unimib.it]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 3-(2-Thienyl)aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Thienyl)aniline, with a focus on increasing reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. Here's a systematic troubleshooting guide:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For the synthesis of thienyl-substituted anilines, catalysts like Pd(dtbpf)Cl2 have been shown to be highly effective. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized one. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands often improve yields.
-
Base: The base is essential for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent and substrate-specific. For instance, in a micellar Suzuki coupling using a water-based solvent system, an organic base like triethylamine (Et₃N) has been used successfully.[1][2] If you suspect base-labile functional groups on your substrates, a milder base like sodium bicarbonate (NaHCO₃) could be tested.
-
Solvent: The solvent system must be appropriate for both the organic and inorganic reagents. A mixture of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base is common. Micellar catalysis, using a surfactant like Kolliphor EL in water, has been reported to give high yields at room temperature and under air, offering a greener and more efficient alternative.[1][2]
-
Reaction Temperature: While some Suzuki couplings require elevated temperatures, the micellar approach for this compound has been successful at room temperature.[1][2] If you are using a traditional solvent system and observing low conversion, gradually increasing the temperature might improve the yield. However, be aware that higher temperatures can also lead to side reactions.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid, a common side reaction that consumes the starting material and reduces the yield of the desired product. It is crucial to properly degas the reaction mixture and maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the experiment.
Q2: I am observing significant amounts of a byproduct that I suspect is the homocoupling product of 2-thienylboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a frequent issue in Suzuki reactions. Here’s how to address it:
-
Thorough Degassing: As mentioned above, oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium precatalysts and ligands can help identify a system that favors the cross-coupling pathway.
-
Reaction Conditions: Running the reaction under strictly anhydrous conditions with a non-aqueous base (e.g., K₃PO₄ in dioxane) can sometimes reduce the extent of homocoupling.
Q3: What are some alternative synthetic routes to this compound if the Suzuki-Miyaura coupling is not yielding the desired results?
A3: While the Suzuki-Miyaura coupling is a common and effective method, other cross-coupling reactions can be employed:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. In this case, you would couple 3-bromothiophene with aniline using a suitable palladium catalyst and a bulky phosphine ligand. The choice of ligand is critical for achieving high yields in Buchwald-Hartwig aminations.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. While effective, the toxicity of organotin reagents makes it a less favorable option in many modern laboratories.
Q4: How can I effectively purify the final product, this compound, from the reaction mixture?
A4: Purification is a critical step to obtain a high-purity product.
-
Extraction: After the reaction is complete, a standard workup involves quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate). Washing the organic layer with brine can help remove water-soluble impurities. If your product is basic, you can use a dilute acid wash to extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system such as a mixture of dichloromethane and n-hexane (e.g., 8:2 v/v) has been reported to be effective.[2] The polarity of the solvent system can be adjusted to achieve optimal separation from byproducts and unreacted starting materials.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of Thienyl-Anilines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 15 min | 96 |[1][2] | | 2 | 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 15 min | 98 |[1][2] | | 3 | 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 15 min | 91 |[1][2] | | 4 | 3-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 15 min | 88 |[1][2] |
Experimental Protocols
Protocol 1: Micellar Suzuki-Miyaura Cross-Coupling for this compound Synthesis [1][2]
Materials:
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3-Bromoaniline
-
2-Thienylboronic acid
-
Pd(dtbpf)Cl₂ (Palladium(II) [1,1'-Bis(di-tert-butylphosphino)ferrocene] dichloride)
-
Triethylamine (Et₃N)
-
Kolliphor® EL
-
Deionized water
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1 mmol).
-
Addition of Micellar Solution: Add 2 mL of a 2 wt% aqueous solution of Kolliphor® EL to the reaction vessel.
-
Reaction: Stir the mixture vigorously at room temperature under air for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add approximately 10 mL of ethanol to create a homogeneous mixture. Remove the solvents under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2 v/v) as the eluent to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the micellar Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Troubleshooting Aniline Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during aniline Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering explanations and preventative measures in a direct question-and-answer format.
Issue 1: Low Yield and Presence of Aniline Starting Material (or its Dehalogenated Analog)
Q1: My Suzuki coupling reaction with a haloaniline is resulting in a low yield of the desired biarylaniline, and I'm recovering a significant amount of the corresponding aniline (the starting material without the halogen). What is the likely cause?
A1: This issue is most likely due to two common side reactions: protodeboronation of your boronic acid partner or hydrodehalogenation of your haloaniline starting material.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, which is then replaced by a hydrogen atom.[1] This side reaction consumes your boronic acid, preventing it from participating in the catalytic cycle and thus lowering the yield of your desired product. The presence of water is a major contributor to protodeboronation.[1]
-
Hydrodehalogenation: This is the reduction of your haloaniline, where the halogen atom is replaced by a hydrogen atom. This side reaction directly consumes your starting material, leading to a lower yield of the Suzuki product. The source of the hydride for this reaction can be the solvent, base, or even the boronic acid itself under certain conditions.
Troubleshooting Protodeboronation:
| Preventative Measure | Detailed Explanation |
| Use Anhydrous Conditions | Water is a primary culprit in protodeboronation. Ensure all solvents, reagents, and glassware are rigorously dried. Use freshly distilled, anhydrous solvents and dry bases.[1] |
| Optimize the Base | While a base is necessary for the transmetalation step, its choice is critical. For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[2] |
| Use Boronic Esters | Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3] |
| Control Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. Running the reaction at the lowest effective temperature can help minimize this side reaction.[4] |
Troubleshooting Hydrodehalogenation:
| Preventative Measure | Detailed Explanation |
| Choice of Halogen | The propensity for dehalogenation generally follows the order: I > Br > Cl.[5] If possible, using a bromo- or chloroaniline instead of an iodoaniline can reduce this side reaction. |
| Ligand Selection | The choice of phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction by promoting the desired reductive elimination. |
| Protecting the Amine Group | For N-H containing heterocycles that are prone to dehalogenation, protection of the nitrogen atom can sometimes suppress this side reaction.[6] |
Issue 2: Formation of Symmetrical Biaryl Byproducts
Q2: I'm observing the formation of a symmetrical biaryl derived from the coupling of two of my boronic acid molecules. How can I prevent this homocoupling reaction?
A2: The formation of a homocoupling product from your boronic acid is a common side reaction in Suzuki couplings. This is primarily caused by the presence of oxygen or the use of a Pd(II) catalyst precursor.[1][7]
Troubleshooting Homocoupling:
| Preventative Measure | Detailed Explanation |
| Strict Exclusion of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[8][9] |
| Use a Pd(0) Catalyst Source | If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to form the homocoupled product at the beginning of the reaction.[7] Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this initial homocoupling. |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9] |
| Optimize Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling.[3] |
Issue 3: Potential for C-N Bond Formation (Buchwald-Hartwig Amination)
Q3: My starting material is a haloaniline. Is it possible for a Buchwald-Hartwig amination reaction to occur as a side reaction, leading to the formation of a diarylamine instead of the desired biarylaniline?
A3: Yes, when using a haloaniline as a substrate, there is a potential for a competitive Buchwald-Hartwig amination reaction, where the aniline nitrogen of one molecule acts as a nucleophile and displaces the halogen of another molecule. However, the conditions for Suzuki and Buchwald-Hartwig reactions are often different enough that selectivity can be achieved.
Promoting Suzuki Coupling over Buchwald-Hartwig Amination:
| Factor | Guidance for Favoring Suzuki Coupling |
| Catalyst System | While some ligands can be used for both reactions, certain ligand types are more commonly associated with one over the other. For Suzuki reactions, ligands like SPhos can be effective.[4] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or t-BuXPhos are often employed.[4] Careful selection of the ligand can therefore influence the chemoselectivity. |
| Reaction Conditions | Buchwald-Hartwig aminations often require stronger bases (e.g., sodium tert-butoxide) and strictly anhydrous conditions.[10] Many Suzuki couplings can be performed with milder carbonate or phosphate bases and in the presence of water. The presence of water can disfavor the Buchwald-Hartwig pathway. |
| Electronic Effects | The nucleophilicity of the aniline nitrogen plays a role. Electron-withdrawing groups on the aniline ring will decrease its nucleophilicity and thus disfavor the Buchwald-Hartwig pathway.[10] |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various reaction parameters on the yield of aniline Suzuki coupling reactions, providing a basis for optimization to minimize side reactions.
Table 1: Effect of Catalyst and Solvent on the Suzuki Coupling of an Unprotected Ortho-Bromoaniline [11]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | CataCXium A Pd G3 | Dioxane | 51 |
| 2 | CataCXium A Pd G3 | EtOAc | 56 |
| 3 | CataCXium A Pd G3 | 2-MeTHF | 95 |
| 4 | Pd(OAc)₂/SPhos | 2-MeTHF | <5 |
Reaction conditions: 0.1 M concentration of ortho-bromoaniline, 2 equiv. of boronate, Cs₂CO₃ as base, 80 °C.
Table 2: Suzuki Coupling of 4-Bromoaniline with Various Aryl Boronic Acids [12]
| Entry | Aryl Boronic Acid | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 80 | 96 |
| 2 | 4-Methylphenylboronic acid | 45 | 96 |
| 3 | 2-Methylphenylboronic acid | 60 | 62 |
| 4 | 2-Methoxyphenylboronic acid | 120 | 66 |
| 5 | 4-Cyanophenylboronic acid | 60 | 62 |
Reaction conditions: 4-bromoaniline (0.5 mmol), aryl boronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), Pd(OAc)₂ (0.5 mol%), DMF/H₂O, 80 °C.
Experimental Protocols
Protocol 1: General Procedure for Aniline Suzuki Coupling with Minimized Homocoupling[8][9]
This protocol emphasizes the rigorous exclusion of oxygen to prevent the homocoupling of the boronic acid.
Materials:
-
Haloaniline (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Degassing Solvent: Degas the solvent by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the haloaniline, the anhydrous base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the boronic acid/ester in a minimal amount of degassed solvent. Add this solution to the reaction mixture. For particularly sensitive substrates, slow addition using a syringe pump over 30-60 minutes is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Anhydrous Suzuki Coupling to Minimize Protodeboronation[13][14]
This protocol employs anhydrous conditions to suppress the protodeboronation of the boronic acid/ester.
Materials:
-
Haloaniline (1.0 equiv)
-
Arylboronic ester (e.g., pinacol ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Anhydrous soluble base (e.g., Potassium Trimethylsilanolate - TMSOK)
-
Anhydrous, degassed ethereal solvent (e.g., THF, Dioxane)
Procedure:
-
Glassware and Reagent Preparation: Rigorously dry all glassware. Use anhydrous solvents and ensure the base is handled under inert atmosphere.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a reaction vessel with the haloaniline, arylboronic ester, and palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Base Addition: Add the soluble anhydrous base. If using TMSOK, portion-wise addition may be necessary to avoid catalyst inhibition.
-
Reaction: Stir the homogeneous mixture at the desired temperature. These reactions can often proceed at room temperature.
-
Monitoring and Work-up: Follow steps 7-9 from Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Common Side Reactions
Caption: A troubleshooting workflow for common side reactions in aniline Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-(2-Thienyl)aniline
Welcome to the technical support center for the purification of crude 3-(2-Thienyl)aniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, especially when synthesized via Suzuki-Miyaura cross-coupling, may contain several types of impurities. These include unreacted starting materials such as 3-bromoaniline or 3-aminophenylboronic acid and 2-bromothiophene or 2-thienylboronic acid. Other common impurities are by-products from the reaction, for instance, homocoupled products (e.g., biphenyl or bithiophene derivatives), residual palladium catalyst, and degradation products. Oxidation of the aniline functional group can also lead to colored impurities, often observed as a darkening of the material.
Q2: My crude this compound is a dark, oily solid. Can it still be purified?
A2: Yes, a dark or oily appearance often indicates the presence of oxidation products and residual solvents. These impurities can typically be removed using standard purification techniques such as column chromatography or recrystallization. For colored impurities, treatment with activated charcoal during recrystallization can be effective.
Q3: Which purification method is generally more effective for this compound: column chromatography or recrystallization?
A3: Both methods can be highly effective, and the choice often depends on the nature and quantity of the impurities.
-
Column chromatography is excellent for separating a wide range of impurities, including those with similar polarities to the product, and is often the preferred method for achieving very high purity.
-
Recrystallization is a simpler and more scalable technique, particularly effective for removing small amounts of impurities from a solid that is already relatively pure. It is often a more economical choice for larger-scale purifications.
Q4: How can I monitor the purity of this compound during and after purification?
A4: The purity of this compound can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to track the progress of a column chromatography separation and to get a qualitative assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the target compound from its impurities and determining their relative peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and can often reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Elemental Analysis: Provides the elemental composition (C, H, N, S) of the compound, which should match the theoretical values for a pure sample.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling due to improper packing. | - Optimize the eluent system using TLC to achieve a target Rf of ~0.25-0.35 for the product.- Use a sample-to-adsorbent ratio of 1:30 to 1:100 by weight.- Ensure the silica gel is packed uniformly without air bubbles. |
| Product Elutes Too Quickly or Too Slowly | - Eluent is too polar (elutes too quickly).- Eluent is not polar enough (elutes too slowly). | - Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).- Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of the Product Band | - Compound is interacting strongly with the acidic silica gel.- Sample is poorly soluble in the eluent.- Column is overloaded. | - Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to neutralize the silica gel.[1]- Dissolve the crude product in a minimal amount of a more polar solvent before loading it onto the column (dry loading is preferred).- Reduce the amount of sample loaded onto the column. |
| Low Recovery of the Product | - Product is irreversibly adsorbed onto the silica gel.- Product is spread across too many fractions. | - Use a mobile phase modifier like triethylamine for basic compounds.[1]- Use a gradient elution to sharpen the product band.- Carefully monitor fractions by TLC to avoid discarding fractions containing the product. |
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated (too much solvent was used).- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask at the surface of the solution with a glass rod.- Add a seed crystal of pure this compound. |
| Low Yield of Purified Product | - Too much solvent was used for recrystallization.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Product is Still Colored After Recrystallization | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
Quantitative Data Summary
The following table summarizes typical results that can be expected from the purification of this compound by flash column chromatography, based on literature data.[1]
| Purification Method | Stationary Phase | Mobile Phase | Typical Yield (%) | Purity Assessment |
| Flash Column Chromatography | Silica Gel | Dichloromethane/n-hexane (8:2) | 96% | Confirmed by NMR, IR, and Elemental Analysis |
Note: Yield is based on the Suzuki-Miyaura cross-coupling of 3-bromoaniline with 2-thienylboronic acid. Purity was confirmed by spectroscopic methods and elemental analysis, which showed results consistent with the pure compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a literature procedure for the synthesis and purification of this compound.[1]
1. Materials:
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Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
n-Hexane
-
Glass chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a few drops of DCM.
-
Spot the solution onto a TLC plate and develop it in a solvent system of 8:2 n-hexane/DCM.
-
Visualize the plate under a UV lamp. The desired product should have an Rf value of approximately 0.27 in this system.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (8:2 n-hexane/DCM) to the column.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield purified this compound as a yellowish oil.[1]
-
Protocol 2: Purification by Recrystallization (General Procedure)
1. Materials:
-
Crude this compound
-
A selection of solvents for testing (e.g., ethanol, isopropanol, toluene, hexane, water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., ethanol/water, toluene/hexane) to each tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities and charcoal.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Removing Unreacted Aniline
This technical support center provides detailed guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted aniline from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted aniline from a reaction mixture?
A1: The selection of a method depends on the properties of your desired product, the scale of your reaction, and the required final purity. The most common techniques are:
-
Aqueous Acid Wash: This is the most common and often the first method attempted. It exploits the basicity of aniline. An acid wash protonates aniline to form a water-soluble anilinium salt, which is then extracted from the organic phase into the aqueous phase.
-
Column Chromatography: A highly effective purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is ideal for achieving high purity.
-
Chemical Scavenging: This involves using a reagent or, more commonly, a scavenger resin that selectively reacts with and binds to the aniline, allowing it to be removed by simple filtration.
-
Distillation: If the desired product is not volatile and is thermally stable, distillation (or vacuum distillation) can be used to remove the lower-boiling aniline (B.P. 184 °C).
-
Recrystallization: If your product is a solid, recrystallization can be an effective method, as the aniline impurity will preferentially remain in the solvent (mother liquor).
Q2: How do I select the most appropriate aniline removal method for my experiment?
A2: Choosing the correct method is critical for maximizing yield and purity. Consider the properties of your target compound and the experimental constraints. The following decision tree can guide your selection process.
Caption: Decision tree for selecting an aniline removal method.
Troubleshooting Guides
Issue: Persistent emulsion forms during the aqueous acid wash.
-
Possible Cause: The densities of the organic and aqueous layers are too similar, or surfactants may have formed during the reaction.
-
Solutions:
-
Add Brine: Introduce a small amount of saturated sodium chloride (brine) solution. This increases the polarity and density of the aqueous layer, which often helps to break the emulsion.
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes can force the layers to separate.
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Filter through Celite®: Pass the entire emulsified mixture through a plug of Celite® or diatomaceous earth in a filter funnel. This can often break up the fine droplets causing the emulsion.
-
Issue: Product is lost into the aqueous layer during the acid wash.
-
Possible Cause: Your target compound may have some basic character, causing it to be partially protonated and extracted along with the aniline.
-
Solutions:
-
Use a Milder Acid: Switch from a strong acid like 1M HCl to a weaker one, such as 5% acetic acid. Perform the wash at a controlled, cool temperature (0-5 °C).
-
Back-Extraction: Combine all the acidic aqueous washes. Basify this combined aqueous phase with a base like NaOH or Na₂CO₃ until it is pH > 10. Then, extract this aqueous phase with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.
-
Issue: Aniline remains in the organic layer even after multiple acid washes.
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Possible Cause: The amount or concentration of the acid may be insufficient to protonate all the aniline, especially if the initial excess was large.
-
Solutions:
-
Increase Acid Concentration: Use a more concentrated acid solution, such as 2M HCl.
-
Increase Number of Washes: Instead of 2-3 washes, perform 4-5 washes to ensure complete removal.
-
Monitor with TLC: Check a spot of the organic layer on a TLC plate after each wash to determine if aniline is still present before stopping the extraction process.
-
Data Presentation
The following table summarizes and compares the effectiveness and general characteristics of the primary aniline removal methods.
| Method | Reagents/Materials | Typical Final Purity | Typical Yield | Advantages | Disadvantages |
| Aqueous Acid Wash | 1M-2M HCl, Organic Solvent, Water, Brine | >95% | >90% | Fast, inexpensive, scalable | Can cause emulsions; not for acid-sensitive products |
| Column Chromatography | Silica Gel, Hexanes/Ethyl Acetate (or similar eluent) | >99% | 70-90% | Achieves very high purity; widely applicable | Consumes large solvent volumes; can be slow; potential for product loss on column |
| Scavenger Resin | Sulfonic acid resin (e.g., Dowex® 50WX2) or Isocyanate resin, Solvent | >98% | >90% | High selectivity; very simple workup (filtration); can be regenerated | Resins can be expensive; may require optimization of reaction time and equivalents |
| Vacuum Distillation | Distillation apparatus, vacuum pump, heating mantle | >98% | 85-95% | Excellent for large scales; no solvents required for separation | Only for thermally stable, non-volatile products; requires specialized equipment |
Experimental Protocols
Protocol 1: Aniline Removal by Aqueous Acid Wash
This protocol outlines the standard liquid-liquid extraction procedure to remove aniline.
Caption: Experimental workflow for aniline removal via acid wash.
Methodology:
-
Ensure the reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Add an equal volume of 1M HCl solution.
-
Stopper the funnel and shake for 1-2 minutes, inverting the funnel and periodically venting to release pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Carefully drain the lower aqueous layer, which contains the anilinium chloride salt.
-
Repeat steps 2-5 two more times to ensure complete removal.
-
Wash the remaining organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Aniline Removal using a Sulfonic Acid Scavenger Resin
This protocol uses a strongly acidic cation-exchange resin to capture and remove aniline.
Caption: Workflow for aniline removal using a scavenger resin.
Methodology:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add a sulfonic acid-based scavenger resin (e.g., Dowex® 50WX2), typically 3-5 molar equivalents relative to the initial amount of excess aniline.
-
Stir or agitate the resulting slurry at room temperature.
-
Monitor the removal of aniline from the solution periodically using an appropriate analytical technique (e.g., TLC, LC-MS). The process typically takes 2-4 hours.
-
Once the aniline is consumed, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin beads.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the initial filtrate and the washes.
-
Remove the solvent under reduced pressure to obtain the purified product, free of aniline.
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation in cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stalled completely. What are the most likely reasons?
A1: A stalled or sluggish reaction is a common sign of catalyst deactivation. The primary culprits are often:
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or reagents can bind to the active metal center, rendering it inactive. Common poisons include sulfur compounds, and coordinating heteroatoms present in substrates (e.g., nitrogen in pyridines).[1][2][3][4]
-
Palladium Black Formation: The precipitation of black, elemental palladium is a visual indicator of catalyst agglomeration and decomposition.[2] This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of oxygen.[2]
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can degrade under the reaction conditions, leading to the formation of inactive palladium species.
-
Suboptimal Reaction Conditions: Incorrect temperature, base, solvent, or inert atmosphere can lead to catalyst deactivation pathways becoming dominant.[2]
Q2: My reaction mixture has turned black. What is this, and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[2] Its formation signifies that the active Pd(0) catalyst has agglomerated. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) species and preventing aggregation.[2]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. A slight excess of ligand is often beneficial.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.[2]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Rigorously degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[2]
Q3: Why are cross-coupling reactions with nitrogen-containing heteroaryl halides (e.g., pyridines, imidazoles) so challenging?
A3: The primary difficulty arises from the Lewis basic nitrogen atom within the heteroaryl ring. This nitrogen can coordinate strongly to the palladium center, forming a stable, inactive complex. This process, often called catalyst poisoning, effectively removes the catalyst from the catalytic cycle.[1][2] This is a major deactivation pathway, particularly when the coupling site is adjacent to the nitrogen.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The ligand is critical for stabilizing the palladium catalyst and preventing deactivation.[5] Bulky, electron-rich ligands, such as those developed by Buchwald and Hartwig, serve several functions:
-
They sterically hinder the coordination of poisoning species to the metal center.
-
They increase the electron density on the palladium, which can promote the desired catalytic steps.
-
They prevent the aggregation of palladium atoms into inactive palladium black.[2]
-
Bidentate ligands, which bind to the metal at two points, can offer enhanced stability due to the chelate effect.[6][7]
Q5: Can a deactivated catalyst be regenerated and reused?
A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Palladium Black: Isolated palladium black can sometimes be reactivated, although its performance may not match a fresh catalyst.[3] A common laboratory procedure involves washing the palladium black to remove organic residues, followed by chemical treatment to regenerate an active palladium species.
-
Poisoning: If the poison is known, specific treatments may be possible. For instance, some forms of sulfur poisoning can be reversed by thermal treatment.[3]
-
Fouling: For heterogeneous catalysts, deactivation by the deposition of organic material on the surface can sometimes be reversed by washing with appropriate solvents or by calcination.
Troubleshooting Guides
Issue 1: Low or No Conversion
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The reaction stalls before reaching completion.
Troubleshooting Workflow:
Issue 2: Formation of Palladium Black
Symptoms:
-
A black precipitate forms in the reaction mixture.
-
The reaction rate slows down or stops after the precipitate appears.
Troubleshooting Workflow:
Data Presentation
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling
This table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of different aryl halides. The data highlights the impact of ligand choice on reaction efficiency.
| Ligand / Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| None (Ligand-free) | 4-Bromoacetophenone | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |
| None (Ligand-free) | 4-Bromobenzonitrile | K₂CO₃ | Ethanol/H₂O | RT | 2 min | >99 |
| SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 |
| XPhos | 4-Chloroanisole | K₃PO₄ | t-BuOH/H₂O | 100 | 1 | 98 |
| P(t-Bu)₃ | 4-Chlorotoluene | NaOt-Bu | Dioxane | 80 | 24 | 99 |
| RuPhos | 2-Bromopyridine | K₃PO₄ | t-BuOH | 80 | 12 | 95 |
| PEPPSI-IPr | 4-Chlorotoluene | K₂CO₃ | THF | 60 | 3 | 92 |
Note: Direct comparison should be approached with caution as reaction conditions and substrates may differ across various literature sources.
Table 2: Turnover Numbers (TON) and Frequencies (TOF) for Selected Palladium Catalysts
This table provides representative TON and TOF values for different palladium catalyst systems in various cross-coupling reactions, illustrating their relative efficiencies before significant deactivation.
| Reaction | Catalyst System | Substrates | TON | TOF (h⁻¹) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Aryl chloride + Arylboronic acid | up to 10,000 | ~1,000 |
| Suzuki-Miyaura | Pd(N,N-dimethyl β-alaninate)₂ | Aryl bromide + Arylboronic acid | ~10,000 | Not Reported |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aryl bromide + Amine | up to 20,000 | ~2,000 |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | Aryl chloride + Amine | up to 5,000 | ~500 |
| Heck | Palladacycle/phosphine ylide | Aryl bromide + Olefin | >20,000 | up to 20,000 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Experimental Protocols
Protocol 1: Troubleshooting Palladium Black Formation
This protocol provides a systematic approach to identify and mitigate the cause of palladium black precipitation.
-
Baseline Reaction:
-
Set up the reaction using your standard procedure.
-
Carefully observe the reaction mixture for the timing and extent of black precipitate formation.
-
Monitor the reaction progress by TLC or LC-MS to correlate precipitation with a decrease in reaction rate.
-
-
Inert Atmosphere Check:
-
Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Ensure all solid reagents are dry and handled under an inert atmosphere.
-
Repeat the reaction under rigorously inert conditions, maintaining a positive pressure of argon or nitrogen throughout.
-
Observation: If palladium black formation is significantly delayed or prevented, the issue was likely oxygen contamination.
-
-
Ligand Stoichiometry and Type:
-
If precipitation persists, increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or 3:1).
-
If increasing the ratio of your current ligand is ineffective, screen a panel of bulkier, more electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) or a robust N-heterocyclic carbene (NHC) ligand.
-
Observation: Identification of a ligand system that prevents precipitation points to ligand dissociation as the primary cause of catalyst agglomeration.
-
-
Temperature Optimization:
-
If the above steps do not resolve the issue, attempt the reaction at a lower temperature (e.g., decrease in 10-20 °C increments) and for a longer duration.
-
Observation: If a lower temperature prevents precipitation, thermal decomposition was a contributing factor.
-
Protocol 2: General Procedure for Catalyst Regeneration from Palladium Black
This protocol describes a general method for attempting to regenerate an active catalyst from palladium black. The efficacy of this procedure can vary.
-
Isolation and Washing:
-
After the reaction, allow the palladium black to settle.
-
Carefully decant the supernatant.
-
Wash the palladium black sequentially with the reaction solvent (e.g., toluene), water, and a low-boiling point organic solvent (e.g., acetone or ethanol) to remove residual organic and inorganic materials. Centrifugation can aid in separating the fine particles.
-
Dry the washed palladium black under vacuum.
-
-
Oxidative Treatment (Caution: Handle acids in a fume hood with appropriate PPE):
-
Suspend the dry palladium black in a minimal amount of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃).
-
Gently heat the mixture (e.g., 50-60 °C) with stirring until the black solid dissolves to form a clear, orange-to-brown solution of H₂PdCl₄.
-
Carefully evaporate the solution to dryness to remove excess acid. This can be repeated by redissolving in HCl and evaporating again.
-
-
Reduction to Pd(0) (Example using a pre-catalyst formation approach):
-
The resulting palladium(II) salt can be used to form a new active catalyst. For example, to generate a Pd(PPh₃)₄-type catalyst in situ for a subsequent reaction:
-
Under an inert atmosphere, dissolve the palladium(II) salt in a suitable solvent (e.g., THF).
-
Add the desired phosphine ligand (e.g., >4 equivalents of PPh₃).
-
Add a reducing agent (e.g., hydrazine hydrate or a borohydride salt) dropwise at a low temperature (e.g., 0 °C) until the solution color indicates the formation of the Pd(0) complex (often a lighter yellow or colorless solution).
-
This freshly generated catalyst solution can then be used in a new cross-coupling reaction.
-
Note: The activity of the regenerated catalyst should be tested on a small scale before being used for larger-scale synthesis.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Selection for Thienylaniline Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for selecting the optimal solvent for the synthesis of thienylanilines via palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thienylanilines and which solvents are typically used?
Thienylanilines are most commonly synthesized using palladium-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
-
Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide or triflate.[1] Commonly used solvents are anhydrous and aprotic, with toluene and 1,4-dioxane being frequent choices.[2][3][4] Toluene is often reported as providing excellent conversion rates.[2]
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a thienylboronic acid) with an aryl halide.[5] Typical solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water.[6][7]
Q2: How does the choice of solvent impact the reaction outcome?
The solvent plays a critical role in several aspects of the reaction:
-
Solubility: The solvent must dissolve the aryl halide, the thienyl coupling partner (e.g., boronic acid or amine), the base, and the catalyst system to ensure a homogeneous reaction mixture.[8][9] Poor solubility can lead to low yields. Phenylboronic acid, a common precursor, shows high solubility in ethers and ketones but very low solubility in hydrocarbons.[10][11]
-
Reaction Rate: The solvent can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[9]
-
Catalyst Stability: The solvent choice can affect the stability of the active palladium catalyst. Catalyst decomposition, often indicated by the formation of palladium black, can be a significant issue.[12] Solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8][12]
-
Side Reactions: The presence of impurities like water in the solvent can lead to unwanted side reactions, such as protodeboronation of the boronic acid in Suzuki couplings.[13]
Q3: Are there "green" or more environmentally friendly solvent options for these syntheses?
Yes, there is a growing interest in making these powerful reactions more sustainable. Several greener alternatives to traditional solvents like toluene and dioxane have been reported:
-
Water: Aqueous systems, often using surfactants to create micelles, have been successfully employed for Suzuki couplings at room temperature.[3][14]
-
Greener Organic Solvents: Alcohols like t-amyl alcohol and ethers like 2-Me-THF are considered greener alternatives for Suzuki couplings.[15]
-
Deep Eutectic Solvents (DESs): These novel solvents, formed from natural compounds, have been used in Ullman amine synthesis, a related C-N bond-forming reaction.[16]
-
Solvent-Free Conditions: In some cases, the Buchwald-Hartwig amination can be performed neat (without any solvent), significantly reducing waste.[3][17]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thienylanilines and provides solvent-related solutions.
| Problem | Potential Solvent-Related Cause | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | Poor solubility of reactants or base. | Screen a panel of solvents (e.g., toluene, dioxane, THF, DME) to find one that dissolves all components at the reaction temperature. For Suzuki couplings, a co-solvent like water may be needed. | [8][18] |
| Catalyst decomposition. | Ensure the solvent is rigorously degassed with an inert gas (Argon or Nitrogen) before use to remove dissolved oxygen. Observing palladium black is a sign of decomposition. | [8][12] | |
| Presence of water leading to reactant degradation. | Use anhydrous solvents, especially for Suzuki reactions where boronic acids are prone to protodeboronation. Dry solvents using standard laboratory procedures if necessary. | [12][13] | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Protodeboronation of the boronic acid (Suzuki coupling). | This is often caused by excess water or protic impurities in the solvent. Use anhydrous solvents and reagents. | [12][13] |
| Hydrodehalogenation of the aryl halide. | This side reaction can compete with the desired C-N bond formation. Optimizing the ligand and base is crucial, but solvent choice can also play a role. Consider a less polar solvent. | ||
| Reaction Fails to Initiate | Inefficient catalyst activation. | The solvent can influence the generation of the active Pd(0) species. If using a Pd(II) precatalyst, ensure the solvent and conditions are suitable for its reduction. Sometimes a change from toluene to dioxane, or vice versa, can help. | [9][12] |
| Product is Dark-Colored or Contains Tar-Like Impurities | Thermal decomposition of reactants or products. | The reaction temperature might be too high for the chosen solvent (approaching its boiling point). Select a higher-boiling solvent if high temperatures are necessary, or lower the temperature. | [19] |
Process Diagrams
A logical approach to solvent selection and the general experimental workflow are critical for success.
Caption: Decision tree for selecting a solvent system.
Caption: General workflow for cross-coupling reactions.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Bromoaniline with Thienylboronic Acid
This representative protocol is for the synthesis of a (thienyl)aniline and should be optimized for specific substrates.
Materials:
-
Bromoaniline (1.0 equiv)
-
Thienylboronic acid (1.2 equiv)[20]
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)[6]
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the bromoaniline (1.0 mmol), thienylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water and degas it by bubbling Argon through it for 15-20 minutes. Add the required volume of the degassed solvent mixture (e.g., 5 mL for a 1 mmol scale reaction) to the flask via syringe.[6]
-
Heating: Place the flask in a preheated oil bath or heating block set to 90-100 °C.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired thienylaniline.[14]
Protocol 2: Buchwald-Hartwig Amination of an Aniline with a Thienyl Bromide
This general protocol requires optimization for specific reaction partners.
Materials:
-
Thienyl bromide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent: Anhydrous Toluene[4]
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the thienyl bromide (1.0 mmol), Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add anhydrous toluene (e.g., 5 mL for a 1 mmol scale) followed by the aniline (1.2 mmol).
-
Inert Atmosphere: If not in a glovebox, seal the vessel and purge with inert gas.
-
Heating: Place the vessel in a preheated oil bath or heating block, typically between 80-110 °C.[9]
-
Reaction Monitoring: Stir the mixture vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the pure thienylaniline product.[12]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. boa.unimib.it [boa.unimib.it]
- 15. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents | MDPI [mdpi.com]
- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 2-噻吩硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Post-Synthesis Purification of Aniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aniline derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues observed after the synthesis of aniline derivatives.
Problem: My purified aniline derivative is colored (yellow, brown, or black).
Answer: Discoloration in aniline derivatives is a frequent issue, often arising from the formation of colored oxidation or polymerization byproducts.[1][2][3] Even trace amounts of these impurities can lead to significant coloration.
-
Recommended Solution:
-
Recrystallization with Activated Charcoal: This is the most common and effective method for removing colored impurities.[4] During the recrystallization process, after the crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added to the solution.[4][5] The mixture is briefly heated and then filtered while hot to remove the charcoal, which adsorbs the colored impurities.[6]
-
Inert Atmosphere: To prevent further oxidation, especially for sensitive derivatives, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can separate the desired compound from the colored impurities.[7]
-
Problem: I am observing low recovery of my product after purification.
Answer: Low yield can be attributed to several factors during the purification process.
-
Possible Causes & Solutions:
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently and for an adequate amount of time to maximize crystal formation.[5] Seeding the solution with a pure crystal of the desired compound can sometimes initiate crystallization.[2]
-
Excessive Solvent Usage: Using the minimum amount of hot solvent necessary for dissolution during recrystallization is crucial to ensure the solution becomes supersaturated upon cooling, leading to product crystallization.[5][6]
-
Product Loss During Transfers: Careful handling is necessary to minimize the loss of product when transferring between flasks, filters, and other labware.[5] Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring it to the filter can help recover some of the product.[5]
-
Product Solubility: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.[2] In this case, selecting a different solvent or a mixed solvent system is necessary.
-
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvent may be too nonpolar for the compound, especially if it is a salt (e.g., a hydrochloride salt).[2] Try a more polar solvent or a solvent mixture with a higher proportion of a polar component.[2]
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound can induce crystallization.[2]
-
Problem: My column chromatography separation is poor, or my compound is sticking to the column.
Answer: Aniline derivatives, being basic, can sometimes interact strongly with the acidic silica gel stationary phase, leading to tailing or irreversible adsorption.
-
Solutions:
-
TLC First: Always determine the appropriate eluent system using Thin-Layer Chromatography (TLC) before running a column.[8][9]
-
Solvent System Modification:
-
For basic compounds like anilines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) or ammonia to the eluent can neutralize the acidic sites on the silica gel and improve elution.[9]
-
A gradient of increasing solvent polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the ethyl acetate proportion) can help separate compounds with different polarities.[7]
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in aniline derivative synthesis?
A1: Impurities can originate from various sources:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from side reactions.[10] For instance, in cross-coupling reactions, homocoupling of the aniline derivative can be a significant byproduct.[1]
-
Degradation Impurities: Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored products like p-benzoquinone and polymeric materials.[3][10]
-
Elemental Impurities: Trace metals from catalysts used in the synthesis (e.g., palladium, copper) can be present.[10]
Q2: How can I prevent the formation of oxidative impurities during my reaction?
A2: Minimizing exposure to oxygen is key.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon.[1]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method to remove dissolved oxygen.[1]
-
Protecting Groups: Protecting the amino group of the aniline derivative with a suitable protecting group (e.g., Boc, Cbz) can reduce its susceptibility to oxidation.[1]
Q3: What is the best general-purpose purification technique for aniline derivatives?
A3: The choice of purification technique depends on the nature of the compound and the impurities.
-
Recrystallization: For solid compounds with good crystallinity, recrystallization is often the most efficient and scalable method for achieving high purity.[4][6][7]
-
Column Chromatography: This is a versatile technique for separating complex mixtures, compounds that are liquids or oils, or when recrystallization is ineffective.[7][8]
-
Acid-Base Extraction: The basic nature of the aniline amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the aniline derivative into the aqueous phase, leaving non-basic impurities behind. The aniline derivative can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][7]
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] A systematic approach is to test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[5] Common solvents to test for aniline derivatives include ethanol, methanol, toluene, and mixtures such as ethanol/water.[5][11]
Q5: Which analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is often recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for determining the purity of aniline derivatives.[12][13] It is particularly well-suited for non-volatile or thermally sensitive compounds.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aniline derivatives, GC-MS provides both purity information and structural confirmation from the mass spectrum.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.[14]
Data Presentation
Table 1: Purity Improvement of Acetanilide via Recrystallization
| Sample | Purification Method | Solvent | Purity (%) | Yield (%) | Reference |
| Crude Acetanilide | - | - | Not Reported | - | [4][14] |
| Purified Acetanilide | Recrystallization | Water | High (inferred) | 18.03 | [4] |
Note: Purity is often assessed by melting point determination and spectroscopic methods (IR, NMR) which confirm the removal of impurities like acetic acid.[14]
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages | Reference |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative, non-destructive. | Requires reference standards for identification. | [13] |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio detection. | High separation efficiency for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | [12][15] |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, can quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. | [14] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology for purifying a solid aniline derivative.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethyl acetate, toluene, hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[5][6]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and activated charcoal.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[5][6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals on the filter paper by drawing air through them, and then transfer them to a watch glass or drying oven to remove all residual solvent.[5]
Protocol 2: Purification by Column Chromatography
This protocol outlines a standard procedure for purification using silica gel column chromatography.
-
Solvent System Selection (TLC): Develop a suitable mobile phase (eluent) by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes and ethyl acetate).[8] The ideal system gives the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.[8]
-
Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Start with the least polar solvent system determined by TLC and gradually increase the polarity if necessary to elute the desired compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.[8]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified aniline derivative.[8]
Protocol 3: Purification by Acid-Base Extraction
This protocol leverages the basicity of the aniline functional group.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel, shake well, and allow the layers to separate. The basic aniline derivative will be protonated and move into the aqueous layer. Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., concentrated sodium hydroxide solution) with stirring until the solution is basic (pH > 9). The free aniline derivative should precipitate or form an oil.[2]
-
Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform at least three extractions to ensure complete recovery.[2]
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for removing colored impurities.
Caption: Decision tree for selecting a primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low conversion in aniline derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion in aniline derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion in my aniline derivative synthesis?
Low conversion can stem from several factors, including suboptimal reaction conditions, reagent purity issues, catalyst deactivation, or inherent substrate reactivity problems. Identifying the root cause is crucial for effective troubleshooting. Common methods for synthesizing aniline derivatives include the catalytic hydrogenation of nitroaromatics and Buchwald-Hartwig amination.[1]
Q2: How do substituents on the aromatic ring affect the reactivity of aniline?
Substituents play a significant role in the reactivity of the aniline molecule. Electron-donating groups (EDGs) increase the electron density of the benzene ring, making the arylamine more basic and generally more reactive in electrophilic aromatic substitution.[2][3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the arylamine less basic and less reactive.[2][3][4]
Q3: My reaction is producing a significant amount of colored impurities. What is the likely cause?
The formation of colored impurities often points to oxidation of the aniline derivative, which can lead to the formation of polymeric byproducts.[1][5] This is a common issue as anilines are susceptible to oxidation.
Q4: I am observing significant homocoupling of my aniline starting material in a cross-coupling reaction. How can I minimize this side reaction?
Aniline homocoupling, or dimerization, is a common side reaction in transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[5] This occurs when two aniline molecules react with each other instead of the intended coupling partner. Strategies to mitigate this include using bulky, electron-rich phosphine ligands, optimizing the base, and adjusting the reaction concentration.[5]
Q5: Can the choice of solvent impact the yield of my reaction?
Yes, the solvent can have a significant effect on the reaction outcome. For instance, in aza-Michael additions of anilines, the hydrogen bond donor ability of the solvent can be critical. Polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can favor the addition of weak nucleophiles. It is essential to use anhydrous and degassed solvents to ensure reproducibility, especially in moisture-sensitive reactions like the Buchwald-Hartwig amination.[6]
Troubleshooting Guides
Guide 1: Low Yield in Catalytic Hydrogenation of Nitroaromatics
This guide addresses common issues encountered during the synthesis of anilines via the reduction of nitroaromatics.
| Observation | Potential Cause | Recommended Action |
| Incomplete conversion of nitroaromatic starting material. | 1. Catalyst Deactivation: The catalyst may be poisoned or coked.[7] 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Suboptimal Temperature: The reaction temperature may be too low.[8] | 1. Catalyst Management: Use a fresh batch of catalyst. If reusing, consider regeneration protocols such as calcination for coked catalysts.[7] 2. Optimize Pressure: Gradually increase the hydrogen pressure while monitoring the reaction. 3. Temperature Screening: Incrementally increase the reaction temperature. For example, yields of aniline from nitrobenzene hydrogenation can increase from 85% at 40°C to 99% at 60°C.[8] |
| Formation of multiple byproducts. | 1. Over-reduction: The reaction conditions may be too harsh, leading to the reduction of other functional groups or the aromatic ring. 2. Side Reactions: The substrate may be undergoing undesired reactions under the catalytic conditions. | 1. Milder Conditions: Consider using milder reducing agents such as iron in acetic acid or stannous chloride (SnCl2) in ethanol, which can be more selective than catalytic hydrogenation.[9] 2. Catalyst Selection: The choice of catalyst can influence selectivity. For instance, a lower loading of Pd on Al2O3 (0.3 wt%) has been shown to maximize aniline selectivity and avoid overhydrogenated products compared to a higher loading (5 wt%).[10][11] |
Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Guide 2: Poor Performance in Buchwald-Hartwig Amination
This guide focuses on troubleshooting the palladium-catalyzed cross-coupling of an amine with an aryl halide.
| Observation | Potential Cause | Recommended Action |
| No or very low product formation. | 1. Catalyst/Ligand System Inactive: The precatalyst may not be activating, or the ligand may be inappropriate for the substrate. Aryl chlorides can be particularly challenging.[12] 2. Reagent Quality: Reagents or solvents may contain impurities (e.g., water, oxygen) that poison the catalyst.[6] 3. Incorrect Base: The chosen base may not be optimal for the reaction. | 1. Screen Catalysts and Ligands: For difficult couplings, especially with aryl chlorides, it is crucial to screen different bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, RuPhos).[5][12] Using a precatalyst is generally more reliable than generating the active catalyst in situ.[12] 2. Ensure Anhydrous and Degassed Conditions: Use freshly dried and degassed solvents. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).[5] 3. Base Screening: Screen a panel of bases such as NaOtBu, K3PO4, or Cs2CO3 to find the optimal one for your specific substrates.[5] |
| Significant formation of diarylamine or other side products. | 1. Competing Reactions: Side reactions such as diarylation or hydroxylation can compete with the desired amination.[13] 2. Substrate Reactivity: The amine coupling partner might be too reactive, leading to multiple arylations. | 1. Ligand Selection: Certain ligands, like KPhos, have been shown to suppress the formation of aryl alcohol and diarylamine side products.[13] 2. Protecting Groups: If the amine has other reactive sites, consider using a protecting group. For aniline, acetylation can be used to moderate the reactivity of the amino group.[14][15] |
Logical Relationship in Buchwald-Hartwig Amination
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound
This protocol outlines a typical laboratory-scale hydrogenation.
-
Vessel Preparation: Add the nitroaromatic substrate and a suitable solvent (e.g., ethanol, ethyl acetate) to a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 wt% Pd/C) to the vessel. The catalyst loading is typically 1-10 mol% relative to the substrate.
-
Inerting: Seal the vessel and purge the system multiple times with an inert gas like nitrogen to remove all oxygen.[1]
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm) and begin stirring. Heat the reaction to the target temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Remove the catalyst by filtration through a pad of celite. The filtrate can then be concentrated under reduced pressure, and the crude aniline derivative can be purified further by distillation or column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling.
-
Glovebox Preparation: Inside a glovebox, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1-5 mol%), and the base (e.g., 1.5-2.0 equivalents) to a dry reaction flask equipped with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the aryl halide (1.0 equivalent), the amine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).[1]
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[1]
-
Work-up: Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Data Presentation
Table 1: Effect of Temperature on Aniline Yield in Nitrobenzene Hydrogenation
| Entry | Temperature (°C) | Yield (%) |
| 1 | 40 | 85 |
| 2 | 50 | 96 |
| 3 | 60 | 99 |
| 4 | 70 | 99 |
| Data adapted from a study on continuous-flow hydrogenation of nitrobenzene.[8] |
Table 2: Influence of Substituents on the pKa of Anilines
| Substituent (para) | pKa | Effect |
| -OCH3 | 5.34 | Electron-donating, increases basicity |
| -CH3 | 5.08 | Electron-donating, increases basicity |
| -H | 4.58 | Reference |
| -Cl | 3.81 | Electron-withdrawing, decreases basicity |
| -NO2 | 1.00 | Strongly electron-withdrawing, significantly decreases basicity |
| This table illustrates the impact of electron-donating and electron-withdrawing groups on the basicity of aniline.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions of Anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions of aniline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of anilines where protodeboronation is a suspected side reaction.
| Observation/Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of coupled product and presence of aniline (or substituted aniline) byproduct. | Protodeboronation of the aminophenylboronic acid. This is the primary side reaction where the boronic acid group is replaced by a hydrogen atom. | 1. Optimize the Base: Switch to a milder, non-hydroxide base. Strong bases can accelerate protodeboronation.[1][2] Consider using weaker bases like K₂CO₃, K₃PO₄, or CsF. 2. Employ Anhydrous Conditions: Water is a common proton source for protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.[1] 3. Lower Reaction Temperature: High temperatures can increase the rate of protodeboronation.[3][4][5] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). 4. Use a Boronic Acid Protecting Group: Convert the aminophenylboronic acid to a more stable derivative like a MIDA boronate or an organotrifluoroborate.[6] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7] |
| Reaction is sluggish or incomplete, even with attempts to minimize protodeboronation. | Inefficient Catalytic System. If the desired Suzuki coupling is slow, the aminophenylboronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation. | 1. Select an Appropriate Catalyst and Ligand: Employ highly active palladium precatalysts with specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or CataCXium ligands) to accelerate the cross-coupling.[8][9][10] 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes improve the reaction rate and overall yield. |
| Significant formation of homocoupled products. | Presence of Oxygen. Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid. | 1. Thoroughly Degas Solvents: Ensure all solvents are properly degassed prior to use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere of Argon or Nitrogen. |
| Inconsistent results between batches. | Purity and Stability of Reagents. Aminophenylboronic acids can be unstable and degrade upon storage. The purity of the aryl halide, base, and solvent is also critical. | 1. Use Fresh or Purified Boronic Acid: If possible, use freshly prepared aminophenylboronic acid or purify older batches. Consider storing it as a more stable derivative. 2. Ensure Dryness and Purity of Other Reagents: Use anhydrous solvents and finely powder any solid bases to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular problem with aniline substrates?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[6] This consumes the boronic acid, leading to reduced yields of the desired biaryl product and the formation of an aniline byproduct, which can complicate purification. Anilines, containing a basic amino group, can be particularly susceptible to protodeboronation under certain conditions, and the amino group can also interact with the palladium catalyst.
Q2: How does the choice of base influence protodeboronation in aniline Suzuki couplings?
A2: The base is crucial for the transmetalation step of the Suzuki catalytic cycle but can also promote protodeboronation. Strong bases, especially in the presence of water, can accelerate the cleavage of the C-B bond.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases (e.g., NaOH, KOH) for couplings with sensitive boronic acids like those derived from anilines.[2]
Q3: When should I consider using a protected aminophenylboronic acid like a MIDA boronate?
A3: You should consider using a protected form of your aminophenylboronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, when you observe significant protodeboronation with the free boronic acid, especially if optimizing the base and reaction conditions is not sufficient. MIDA boronates are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[7][11][12] This "slow-release" strategy maintains a low concentration of the reactive boronic acid, which favors the desired cross-coupling over the competing protodeboronation.[7]
Q4: Can the palladium catalyst and ligand choice help in preventing protodeboronation?
A4: Absolutely. The goal is to make the desired Suzuki coupling reaction faster than the undesired protodeboronation. Using a highly active catalyst system can achieve this. Modern palladium precatalysts paired with sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often very effective in accelerating the rate of cross-coupling, thereby minimizing the time the aminophenylboronic acid is exposed to conditions that might cause its decomposition.[8][10]
Q5: What is the effect of temperature on protodeboronation?
A5: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[3][4][5] Therefore, it is often beneficial to run the Suzuki coupling at the lowest temperature that provides a reasonable reaction rate. Screening the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) can help identify the optimal balance between reaction speed and minimizing the protodeboronation side reaction.
Data Presentation
Table 1: Comparison of Different Bases on the Yield of a Model Suzuki Coupling Reaction
Reaction: 4-Bromoacetophenone with Phenylboronic Acid
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 85 | [1] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 92 | [1] |
| Na₂CO₃ | EtOH/H₂O | [Pd(IPr)(cin)Cl] | 80 | 2 | 98 | [2] |
| Cs₂CO₃ | Dioxane | Pd₂(dba)₃/XPhos | 100 | 16 | 95 | [1] |
| Et₃N | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 45 | [1] |
Note: The data presented is for a model system and yields are highly dependent on the specific aniline substrate, aryl halide, and reaction conditions. This table serves as a general guide for base selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aminophenylboronic Acid with an Aryl Bromide
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), aminophenylboronic acid (1.2 mmol, 1.2 equiv), and a finely powdered mild base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling using an Aminophenyl MIDA Boronate
-
Reagent Preparation: To an oven-dried reaction vessel, add the aminophenyl MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Key factors that promote protodeboronation and effective mitigation strategies.
Caption: A step-by-step decision tree for troubleshooting low-yielding aniline Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Analysis: 3-(2-Thienyl)aniline vs. 3-(3-Thienyl)aniline in Drug Discovery
In the landscape of medicinal chemistry and drug development, the structural nuances of isomeric compounds can lead to vastly different pharmacological profiles. This guide provides a comparative analysis of two such positional isomers: 3-(2-Thienyl)aniline and 3-(3-Thienyl)aniline. These molecules, each featuring a thiophene ring attached to an aniline moiety at the meta position, present distinct electronic and steric properties that can significantly influence their biological activity, metabolic stability, and potential as therapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical differences between these two scaffolds.
Physicochemical and Pharmacokinetic Properties
A fundamental understanding of a compound's physicochemical properties is paramount in predicting its behavior in biological systems. The table below summarizes key calculated and experimental data for this compound and 3-(3-Thienyl)aniline, highlighting the impact of the thiophene ring's point of attachment.
| Property | This compound | 3-(3-Thienyl)aniline |
| Molecular Formula | C₁₀H₉NS | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol | 175.25 g/mol |
| LogP (calculated) | 2.85 | 2.91 |
| Topological Polar Surface Area (TPSA) | 38.09 Ų | 38.09 Ų |
| pKa (predicted) | 4.2 (basic) | 4.3 (basic) |
| Solubility (predicted in water) | 0.23 g/L | 0.21 g/L |
Data is based on computational predictions from chemical software and may vary from experimental values.
The subtle difference in the calculated LogP suggests that 3-(3-Thienyl)aniline is slightly more lipophilic than its 2-thienyl counterpart. This seemingly minor variation can have significant implications for membrane permeability, protein binding, and overall pharmacokinetic profiles.
Synthesis and Reactivity
The synthesis of these isomers typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a protected 3-bromoaniline or 3-aminophenylboronic acid and the corresponding thienylboronic acid or stannane. The choice of synthetic route can influence yield, purity, and scalability.
Representative Synthetic Workflow
Caption: Generalized Suzuki coupling workflow for synthesis.
Biological Activity and Signaling Pathways
While specific biological data for this compound and 3-(3-Thienyl)aniline are not extensively reported in publicly available literature, the thienylaniline scaffold is a known pharmacophore present in various kinase inhibitors and other targeted therapies. The differential orientation of the thiophene sulfur atom can lead to distinct interactions within a protein's binding pocket, potentially altering potency and selectivity.
For instance, in hypothetical kinase inhibition, the sulfur atom of the thiophene ring could act as a hydrogen bond acceptor. The position of this sulfur atom (2- vs. 3-position) would dictate the geometry of this interaction and could be a critical determinant of binding affinity.
Hypothetical Kinase Inhibition Pathway
Caption: Simplified kinase signaling pathway and point of inhibition.
Experimental Protocols
To empirically determine the comparative activity of these isomers, a series of standardized assays would be required.
Kinase Inhibition Assay Protocol
-
Compound Preparation: Prepare stock solutions of this compound and 3-(3-Thienyl)aniline in DMSO. Create a dilution series for IC₅₀ determination.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
-
Incubation: Add the test compounds to the wells and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay Protocol (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and 3-(3-Thienyl)aniline for a set duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The comparative analysis of this compound and 3-(3-Thienyl)aniline underscores the importance of positional isomerism in drug design. While their fundamental physicochemical properties appear similar, subtle differences in lipophilicity and the spatial arrangement of the thiophene ring can lead to significant variations in their biological activity. The 3-thienyl isomer's slightly higher LogP may influence its ADME properties, while the positioning of the sulfur atom is likely to be a key determinant in target binding. Further empirical testing through the outlined experimental protocols is essential to fully elucidate the therapeutic potential of each isomer and to guide future structure-activity relationship (SAR) studies. This head-to-head comparison serves as a foundational guide for researchers aiming to exploit the nuanced properties of these thienylaniline scaffolds in the development of novel therapeutics.
Structure-Activity Relationship of Thienylaniline Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thienylaniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of thienylaniline analogs, summarizing their biological activities, detailing experimental protocols, and visualizing key relationships to aid in drug discovery efforts.
Data Presentation: Comparative SAR of Thienylaniline Analogs
The following table summarizes the in vitro activities of representative thienylaniline-containing compounds, primarily focusing on their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, as well as their anti-proliferative effects on cancer cell lines. The data is compiled from various studies to highlight key SAR trends.
| Compound ID | Core Scaffold | R1 (Aniline Substituent) | R2 (Thienopyrimidine/Quinazoline Substituent) | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| 1 | 4-Anilinoquinazoline | 3-bromo | 6,7-dimethoxy | EGFR | 0.08[1] | A431 | <0.01[1] |
| 2 | 4-Anilinoquinazoline | 3-chloro-4-fluoro | 6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy) | EGFR | 1.9 | NCI-H1975 | 0.018 |
| 3 | Thieno[2,3-d]pyrimidine | 3-ethynyl | 4-(3-chloro-4-fluoroanilino) | EGFR (T790M) | 2.7[2] | H1975 | 0.0027[2] |
| 4 | Thieno[3,2-d]pyrimidine | 3-chloro-4-fluoro | 4-(3-ethynylphenylamino)-7-methoxy | EGFR | 0.6[3] | H1975 | 0.0035[3] |
| 5 | 4-Anilinoquinoline | 3-hydroxy | 7-(2-methoxyethoxy) | KDR (VEGFR2) | <2[4] | HUVEC | 0.02 |
| 6 | 4-Anilinoquinazoline | 4-methyl | 7-(pyridin-3-yl) | Flt (VEGFR1) | 10[4] | HUVEC | 0.15 |
| 7a | Thieno[2,3-d]pyrimidine | 3-chloro-4-((3-fluorobenzyl)oxy) | 4-anilino | EGFR | 0.5[5] | HepG2 | 1.2[5] |
| 7a | Thieno[2,3-d]pyrimidine | 3-chloro-4-((3-fluorobenzyl)oxy) | 4-anilino | EGFR (T790M) | 1.1[5] | PC3 | 2.5[5] |
Key SAR Observations:
-
Aniline Substitution (R1): Small, lipophilic groups at the meta-position of the aniline ring, such as bromine or chlorine, are generally preferred for potent EGFR inhibition[1][4]. The presence of a hydrogen bond acceptor, like a hydroxyl group, can also enhance potency[4].
-
Heterocyclic Core: Both quinazoline and thienopyrimidine cores serve as effective scaffolds. The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have been successfully utilized to develop potent inhibitors[3][5].
-
Substitution at C6/C7 of Quinazoline/Thienopyrimidine (R2): A wide range of substituents are tolerated at the C7 position, including methoxyethoxy and basic side chains, which can improve solubility and potency[1][4]. Modifications at the C6 position are generally more restricted[4]. For covalent inhibitors, an acrylamide group at the C6 position can target a cysteine residue in the ATP-binding site of EGFR.
-
Selectivity: The nature of the substituents on both the aniline and the heterocyclic core can be modulated to achieve selectivity for different kinases, such as EGFR versus VEGFR[4].
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the thienylaniline analogs against specific kinases is typically determined using an in vitro kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR tyrosine kinase domain is used as the enzyme source. A synthetic peptide, such as poly(Glu, Tyr) 4:1, serves as the substrate.
-
Reaction Mixture: The assay is performed in a kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Inhibition Assay: The compounds are serially diluted in DMSO and added to the reaction mixture containing the enzyme and substrate. The reaction is initiated by the addition of ATP (e.g., 10 µM).
-
Detection: After incubation (e.g., 30 minutes at 30°C), the amount of phosphorylated substrate is quantified. This can be done using various methods, including ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the MTT assay.
-
Cell Culture: Human cancer cell lines (e.g., A431, H1975, HepG2) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thienylaniline analogs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
Mandatory Visualizations
General Pharmacophore of Thienylaniline-based Kinase Inhibitors
Caption: General pharmacophore for thienylaniline kinase inhibitors.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of thienylaniline analogs.
References
- 1. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienylanilines Emerge as Potent Anticancer Agents, Outperforming Known Inhibitors in Preclinical Studies
For Immediate Release
[City, State] – New research highlights the significant anticancer potential of novel thienylaniline compounds, with several derivatives demonstrating superior potency compared to established inhibitors such as sorafenib and cisplatin in preclinical evaluations. These findings, detailed in recent publications, offer promising new avenues for the development of more effective cancer therapeutics.
Two distinct classes of thienylaniline derivatives have shown remarkable efficacy against various cancer cell lines. Thienyl-acrylonitrile derivatives, specifically Thio-Iva and Thio-Dam, exhibited potent antiproliferative effects against hepatocellular carcinoma (HCC) cells.[1] In parallel, newly synthesized thieno[2,3-c]pyridine derivatives have demonstrated significant cytotoxic activity across a range of cancer cell lines, including those of the head and neck, breast, and colorectal cancers.[2][3]
Comparative Anticancer Potency: Thienyl-Acrylonitriles vs. Sorafenib
Studies comparing Thio-Iva and Thio-Dam to the multi-kinase inhibitor sorafenib in HCC cell lines, Huh-7 and SNU-449, revealed the superior activity of the novel compounds. Thio-Iva, in particular, displayed IC50 values in the sub-micromolar range, indicating a significantly higher potency than sorafenib.[1]
| Compound | Cell Line | IC50 (µM) after 48h |
| Thio-Iva | Huh-7 | 0.29 ± 0.18 |
| SNU-449 | 0.53 ± 0.32 | |
| Thio-Dam | Huh-7 | 0.81 ± 0.26 |
| SNU-449 | 1.64 ± 0.51 | |
| Sorafenib | Huh-7 | 2.50 ± 0.14 |
| SNU-449 | >8 |
Table 1. Comparison of the half-maximal inhibitory concentration (IC50) of thienyl-acrylonitrile derivatives and sorafenib on hepatocellular carcinoma cell lines.[1]
Comparative Anticancer Potency: Thieno[2,3-c]pyridines vs. Cisplatin
A series of thieno[2,3-c]pyridine derivatives were evaluated for their anticancer activity against several human cancer cell lines. Compounds 6a and 6i were identified as particularly potent inhibitors. Notably, compound 6i exhibited broad-spectrum anticancer activity with low micromolar IC50 values against head and neck (HSC3), breast (T47D and MCF7), and colorectal (RKO) cancer cell lines.[2][3] In many cases, the inhibitory effects of these novel compounds were comparable to or exceeded that of the widely used chemotherapeutic agent, cisplatin.
| Compound | HSC3 (IC50 µM) | T47D (IC50 µM) | RKO (IC50 µM) | MCF7 (IC50 µM) |
| 6a | 14.5 | - | 24.4 | - |
| 6i | 10.8 | 11.7 | 12.4 | 16.4 |
Table 2. IC50 values of lead thieno[2,3-c]pyridine derivatives in various cancer cell lines.[3]
Experimental Protocols
Antiproliferative Assay for Thienyl-Acrylonitrile Derivatives (Crystal Violet Staining)
The growth inhibitory effects of Thio-Iva, Thio-Dam, and sorafenib were determined using the crystal violet staining method.[1]
-
Cell Seeding: Human HCC cell lines, Huh-7 and SNU-449, were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (Thio-Iva, Thio-Dam, or sorafenib) for 48 hours.
-
Fixation: After the incubation period, the medium was removed, and the cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: The fixed cells were washed with PBS and stained with a 0.1% crystal violet solution for 20 minutes.
-
Solubilization: Excess stain was washed off with water, and the plates were air-dried. The stained cells were then solubilized with 10% acetic acid.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 590 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Anticancer Screening of Thieno[2,3-c]pyridine Derivatives (MTT Assay)
The in vitro anticancer activity of the synthesized thieno[2,3-c]pyridine derivatives was evaluated against a panel of human cancer cell lines (MCF7, T47D, HSC3, and RKO) using the MTT assay.[2][3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the synthesized compounds at various concentrations (1 µM, 10 µM, and 100 µM) and incubated for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the IC50 values were determined for the most potent compounds.
Mechanistic Insights: Signaling Pathway Inhibition
The potent anticancer activity of these thienylaniline derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5]
dot
Caption: VEGFR-2 signaling pathway and its inhibition by thienylanilines.
The known inhibitor sorafenib also targets the VEGFR-2 pathway, in addition to other kinases like RAF. The ability of the novel thienyl-acrylonitriles to more potently inhibit HCC cell growth suggests they may have a more profound or specific interaction with key targets within this pathway.
dot
Caption: General workflow for in vitro anticancer potency assessment.
Similarly, cisplatin, a cornerstone of chemotherapy, primarily exerts its effect by inducing DNA damage, which triggers apoptosis. The thieno[2,3-c]pyridine derivatives, while also inducing cell death, are suggested to act through the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many proteins involved in tumor progression.[2][3]
dot
References
- 1. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells | MDPI [mdpi.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-(2-Thienyl)aniline using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a compound is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of how mass spectrometry can be employed to validate the structure of 3-(2-Thienyl)aniline, supported by experimental protocols and data interpretation.
This compound, with the chemical formula C10H9NS, is an aromatic compound containing both a phenyl and a thiophene ring.[1][2][3] Its molecular weight is approximately 175.25 g/mol .[1][3][4] Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis. This guide will compare the expected mass spectral data of this compound with potential isomers and impurities, demonstrating the utility of this technique in structural validation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard and robust method for the analysis of relatively volatile and thermally stable organic molecules like this compound is Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred setup for sample introduction and analysis. The GC separates the sample from any potential volatile impurities before it enters the mass spectrometer.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.
-
GC Separation: A small volume (typically 1 µL) of the prepared solution is injected into the GC. The GC column (e.g., a non-polar DB-5ms column) separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation, known as the molecular ion (M+•), and subsequent fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Data Interpretation and Structural Validation
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+•) at an m/z corresponding to its monoisotopic mass. The high-resolution mass of this compound is 175.0456 Da.[1] The presence of this peak confirms the molecular weight of the compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides crucial information for structural elucidation. The major fragmentation pathways for this compound are predicted to involve cleavages at the bond connecting the two aromatic rings and fragmentation of the thiophene and aniline rings themselves.
Comparison with Potential Isomers
Mass spectrometry can effectively distinguish this compound from its isomers, such as 2-(2-Thienyl)aniline and 4-(2-Thienyl)aniline. While all three isomers will exhibit the same molecular ion peak, their fragmentation patterns will differ due to the different substitution patterns on the aniline ring. The relative abundances of the fragment ions will be characteristic of each isomer, allowing for their unambiguous identification.
For example, the stability of the resulting fragment ions will vary depending on the position of the thienyl group, leading to different relative intensities of key fragments.
Tabulated Mass Spectral Data
The following table summarizes the expected key ions and their corresponding m/z values for this compound.
| m/z | Ion Identity | Description |
| 175 | [C10H9NS]+• | Molecular Ion (M+•) |
| 174 | [C10H8NS]+ | Loss of a hydrogen atom |
| 148 | [C9H6N]+ | Loss of the CHS radical from the thiophene ring |
| 147 | [C8H5S]+ | Loss of the aniline radical |
| 121 | [C8H7N]+• | Phenyl ring with a C2H2N fragment |
| 91 | [C6H5N]+• | Aniline radical cation |
| 83 | [C4H3S]+ | Thienyl cation |
Workflow for Structural Validation
The logical workflow for validating the structure of this compound using mass spectrometry is illustrated in the following diagram.
References
Comparison of different palladium catalysts for aniline coupling reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of anilines with aryl halides, commonly known as the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1][2][3] Its ability to form carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance has revolutionized the synthesis of arylamines, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[1][4] The success of these reactions is critically dependent on the choice of the palladium catalyst system, which typically consists of a palladium precursor and a supporting ligand.[1] This guide provides a comparative analysis of different palladium catalysts for aniline coupling reactions, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in aniline coupling reactions is largely dictated by the nature of the supporting ligand. Bulky, electron-rich phosphine ligands have proven to be particularly effective as they promote the key steps of the catalytic cycle.[1] The choice of the palladium precursor, base, and solvent also plays a crucial role in the outcome of the reaction.
Below is a table summarizing the performance of various palladium catalyst systems in the coupling of anilines with aryl halides under different conditions. This data has been compiled from various sources to provide a comparative perspective.
| Catalyst System | Aryl Halide | Aniline | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2-Bromotoluene | Aniline | NaOt-Bu | Toluene | 100 | 2 | 98 | [Buchwald et al.] |
| Pd₂(dba)₃ / RuPhos | 4-Chlorotoluene | 4-Methoxyaniline | K₃PO₄ | t-AmylOH | 110 | 18 | 95 | [Hartwig et al.] |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-fluorobenzene | Aniline | K₂CO₃ | Dioxane | 80 | 24 | 92 | [Buchwald et al.] |
| [(NHC)PdCl₂(Aniline)] | 4-Chloroanisole | Phenylamine | K₂CO₃ | THF/H₂O | RT | 16 | >98 | [Szostak et al.][5] |
| Pd/C | Phenol | p-Toluidine | NaHCOO | Toluene | 100 | 24 | 94 | [Li et al.][6] |
| Pd(OAc)₂ / BINAP | 2-Bromo-1,3-dimethylbenzene | Aniline | NaOt-Bu | Toluene | 100 | 16 | 85 | [Buchwald et al.] |
Note: This table presents a selection of data from the literature and is intended to be illustrative. Direct comparison of yields should be done with caution as reaction conditions and substrate scope vary between studies.
Experimental Protocols
Detailed below are generalized experimental protocols for a typical palladium-catalyzed aniline coupling reaction.
General Procedure for Buchwald-Hartwig Amination:
A dried Schlenk tube or a round-bottom flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 1-10 mol%), and a base (e.g., NaOt-Bu, 1.2-2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The aryl halide (1.0 equiv.), the aniline (1.0-1.5 equiv.), and the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are then added. The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time. The progress of the reaction is monitored by a suitable technique such as TLC, GC, or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Microwave-Assisted Buchwald-Hartwig Amination:
For microwave-assisted reactions, the reagents are combined in a microwave tube. The sealed tube is then placed in the microwave reactor and irradiated at a set temperature for a specific time. This method can significantly reduce reaction times.[7]
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed aniline coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed aniline coupling experiment.
Concluding Remarks
The choice of a palladium catalyst system for aniline coupling reactions is a critical decision that can significantly impact the efficiency and outcome of the synthesis. While this guide provides a comparative overview and generalized protocols, it is essential for researchers to optimize reaction conditions for their specific substrates. The continual development of new ligands and precatalysts continues to broaden the scope and utility of this powerful transformation in chemical synthesis.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Thienyl and Aniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thienyl group, a five-membered aromatic ring containing a sulfur atom, into an aniline framework has the potential to modulate these activities and introduce novel pharmacological profiles. This guide aims to provide a comparative overview of the biological activity of 3-(2-Thienyl)aniline and other related aniline and thienyl derivatives.
Note: Extensive literature searches did not yield specific biological activity data for this compound itself. Therefore, this guide will focus on comparing the biological activities of various classes of substituted aniline and thienyl derivatives to provide a valuable context for researchers interested in this chemical space. The presented data, protocols, and pathways will serve as a foundation for understanding the potential of this class of compounds and for designing future research.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various aniline and thienyl derivatives from several key studies.
Table 1: Comparative Anticancer Activity of Thienyl and Aniline Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 3-Aryl-2-(2-thienyl)acrylonitriles | 3-[(3-hydroxy-4-methoxy)phenyl]-2-(thien-2-yl)acrylonitrile | HepG2 (Liver) | 0.55 µM | [1] |
| Huh-7 (Liver) | 0.32 µM | [1] | ||
| 3-(3-fluorophenyl)-2-(thien-2-yl)acrylonitrile | HepG2 (Liver) | 4.90 µM | [1] | |
| Huh-7 (Liver) | 5.70 µM | [1] | ||
| 2-(Alkoxycarbonyl)-3-anilinobenzo[b]thiophenes | 2-(methoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-6-methylbenzo[b]thiophene | HeLa (Cervical) | 0.31-20 nM | |
| 2-(ethoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-6-methylbenzo[b]thiophene | HeLa (Cervical) | 0.38-9.0 nM | ||
| Benzothiazole Aniline Derivatives | L1 (a specific benzothiazole aniline derivative) | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Reported to have better cytotoxicity than cisplatin | |
| L1Pt (platinum complex of L1) | Liver Cancer Cells | Demonstrated selective inhibitory activities |
Table 2: Comparative Antimicrobial Activity of Thienyl Derivatives
| Compound Class | Specific Derivative Example | Microorganism | Activity (Inhibition Zone/MIC) | Reference |
| 5-(2-Thienyl)-1,2,4-triazoles/1,3,4-oxadiazoles | Compound 9a (a specific 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione) | Gram-positive and Gram-negative bacteria | Displayed marked broad-spectrum antibacterial activity | |
| Compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d | Gram-positive bacteria | Highly active | ||
| 3-(thiophen-2-yl)-Pyrazoline-5-yl Derivatives | 5-[(4-chlorophenyl)-1-(4-methoxyphenyl)]-3-thiophen-2-yl)-4,5-dihydro-2-pyrazoline | Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans | Showed very good activity | |
| 5-(4-chlorophenyl)-1-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-2-pyrazoline | Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans | Showed very good activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microdilution Plates: A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Tubulin Polymerization Inhibition Assay
This assay is used to screen for compounds that interfere with the assembly of microtubules.
Protocol:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compounds at various concentrations are added to the wells. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization are used as controls.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a temperature-controlled microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value for inhibition of polymerization is calculated.
Mandatory Visualization
Signaling Pathway Diagram
The anticancer activity of some thienyl derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
References
Spectroscopic comparison of substituted aniline isomers
A Spectroscopic Comparison of Substituted Aniline Isomers: A Guide for Researchers
Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The precise substitution pattern on the aniline ring profoundly influences the molecule's chemical and physical properties. Differentiating between ortho-, meta-, and para-isomers is therefore a critical step in synthesis, quality control, and drug development. This guide provides an objective comparison of chloro-, nitro-, and methyl-substituted aniline isomers using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The presented experimental data, summarized in clear, comparative tables, offers a reliable framework for the structural elucidation of these isomers.
Spectroscopic Data Comparison
The electronic effects (inductive and resonance) of a substituent, combined with its proximity to the amino group, create a unique spectroscopic "fingerprint" for each isomer. The following tables summarize the key quantitative data for the spectroscopic analysis of chloroaniline, nitroaniline, and toluidine isomers.
Chloroaniline Isomers
The electronegative chlorine atom influences the electron density of the aromatic ring and the N-H bonds primarily through its inductive effect.
Table 1: IR Spectral Data Comparison for Chloroaniline Isomers (cm⁻¹)
| Functional Group | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| N-H Asymmetric Stretch | ~3466[1] | ~3455[1] | ~3480 |
| N-H Symmetric Stretch | ~3373[1] | ~3368[1] | ~3390 |
| C-Cl Stretch | ~750[2] | ~800-600 | ~825 |
Table 2: ¹H NMR Spectral Data Comparison for Chloroaniline Isomers (δ, ppm in CDCl₃)
| Proton | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| Aromatic CH | ~6.7-7.2 | ~6.6-7.1 | ~6.6 (d), 7.1 (d) |
| NH₂ | ~3.9 (s, br) | ~3.7 (s, br) | ~3.7 (s, br) |
Table 3: ¹³C NMR Spectral Data Comparison for Chloroaniline Isomers (δ, ppm in CDCl₃)
| Carbon Position | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| C-NH₂ | ~142.9 | ~147.6 | ~145.2 |
| C-Cl | ~119.3 | ~134.8 | ~123.9 |
| Aromatic CH | ~116.3, 119.9, 127.5, 129.3 | ~113.7, 115.3, 119.1, 130.2 | ~116.3, 129.2 |
Table 4: Mass Spectrometry Data for Chloroaniline Isomers (m/z)
| Ion | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| [M]⁺ | 127 | 127 | 127 |
| [M+2]⁺ | 129 | 129 | 129 |
| [M]⁺:[M+2]⁺ Ratio | ~3:1[2] | ~3:1 | ~3:1 |
Nitroaniline Isomers
The nitro group is a strong electron-withdrawing group, which significantly impacts the spectroscopic properties, particularly of the ortho and para isomers, due to resonance effects.
Table 5: IR Spectral Data Comparison for Nitroaniline Isomers (cm⁻¹)
| Functional Group | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| N-H Asymmetric Stretch | ~3380[3] | ~3350[3] | ~3350[3] |
| N-H Symmetric Stretch | ~3490[3] | ~3450[3] | ~3470[3] |
| NO₂ Asymmetric Stretch | ~1510[3] | ~1530[3] | ~1500[3] |
| NO₂ Symmetric Stretch | ~1340[3] | ~1350[3] | ~1330[3] |
Table 6: ¹H NMR Spectral Data Comparison for Nitroaniline Isomers (δ, ppm)
| Proton | o-Nitroaniline (CDCl₃) | m-Nitroaniline (CDCl₃) | p-Nitroaniline (DMSO-d₆) |
| Aromatic CH | ~6.7-8.2 (multiplets)[3][4] | ~6.8-7.8 (multiplets)[3][4] | ~6.64 (d, 2H), 7.98 (d, 2H)[5] |
| NH₂ | ~5.98 (s, br)[4] | ~4.00 (s, br)[4] | ~6.71 (s, br)[4] |
Table 7: ¹³C NMR Spectral Data Comparison for Nitroaniline Isomers (δ, ppm)
| Carbon Position | o-Nitroaniline (CDCl₃) | m-Nitroaniline (CDCl₃) | p-Nitroaniline (DMSO-d₆) |
| C-NH₂ | ~145.1 | ~147.5[4] | ~156.7[5] |
| C-NO₂ | ~136.8 | ~149.3[4] | ~136.6[5] |
| Aromatic CH | ~114.4, 118.6, 127.5, 133.7 | ~109.0, 113.2, 120.7, 129.9[4] | ~113.4, 127.4[5] |
Table 8: Mass Spectrometry Data for Nitroaniline Isomers (m/z)
| Ion | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| [M]⁺ | 138.04[6] | 138.04[6] | 138.04[6] |
| Key Fragments | 108, 92, 80, 65 | 108, 92, 80, 65 | 108, 92, 80, 65 |
Toluidine (Methylaniline) Isomers
The methyl group is an electron-donating group, influencing the aromatic ring and amino group through inductive and hyperconjugation effects. All three isomers are aryl amines where a methyl group is substituted onto the benzene ring.[7][8] The key difference is the position of the methyl group relative to the amino group.[7][8]
Table 9: IR Spectral Data Comparison for Toluidine Isomers (cm⁻¹)
| Functional Group | o-Toluidine | m-Toluidine | p-Toluidine |
| N-H Asymmetric Stretch | ~3450 | ~3430 | ~3440 |
| N-H Symmetric Stretch | ~3370 | ~3350 | ~3360 |
| C-H (CH₃) Stretch | ~2920 | ~2920 | ~2920 |
Table 10: ¹H NMR Spectral Data Comparison for Toluidine Isomers (δ, ppm in CDCl₃)
| Proton | o-Toluidine | m-Toluidine | p-Toluidine |
| Aromatic CH | ~6.7-7.1 (m)[5] | ~6.5-7.1 (m) | ~6.6 (d), 6.9 (d)[9] |
| NH₂ | ~3.6 (s, br) | ~3.6 (s, br) | ~3.5 (s, br)[9] |
| CH₃ | ~2.2 (s)[5] | ~2.3 (s) | ~2.2 (s) |
Table 11: ¹³C NMR Spectral Data Comparison for Toluidine Isomers (δ, ppm in CDCl₃)
| Carbon Position | o-Toluidine | m-Toluidine | p-Toluidine |
| C-NH₂ | ~144.9[5] | ~146.3 | ~144.0 |
| C-CH₃ | ~122.6[5] | ~139.1 | ~127.6[9] |
| Aromatic CH | ~115.2, 118.9, 127.3, 130.8[5] | ~112.2, 116.1, 119.8, 129.3 | ~115.3, 129.8[9] |
| CH₃ | ~17.7[5] | ~21.7 | ~20.4[9] |
Table 12: Mass Spectrometry Data for Toluidine Isomers (m/z)
| Ion | o-Toluidine | m-Toluidine | p-Toluidine |
| [M]⁺ | 107.15[10] | 107.15 | 107.15 |
| Key Fragments | 106, 77, 51 | 106, 77, 51 | 106, 77, 51 |
Experimental Protocols
Standard analytical techniques are employed to acquire the spectroscopic data presented.[11] The following are detailed methodologies for the key experiments cited.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12]
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the analyte with dry KBr powder and pressing it into a transparent disk.[6][12] Liquid samples can be analyzed by placing a drop between two NaCl or KBr plates.[12]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[11]
-
Data Acquisition: A background spectrum is recorded first. The sample is then scanned over a range of 4000-400 cm⁻¹.[11] To improve the signal-to-noise ratio, 16-32 scans are typically averaged.[12]
-
Data Analysis: The final spectrum is generated by subtracting the background spectrum. Characteristic absorption bands for N-H, C-H, C-N, and substituent-specific bonds (e.g., C-Cl, NO₂) are identified.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual hydrogen and carbon atoms, which is crucial for definitive structural determination.[12]
-
Sample Preparation: Approximately 5-10 mg of the purified aniline isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[12]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) is utilized.[11][12]
-
¹H NMR Acquisition: A standard single-pulse sequence is used. Key parameters include a relaxation delay of 1-5 seconds and a spectral width of approximately -2 to 12 ppm.[12]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
-
Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. The signals are integrated to determine relative proton ratios.[6]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[12]
-
Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a solvent like methanol or acetonitrile.[12] For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane) to a concentration of about 1 mg/mL.[12]
-
Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is commonly used, often coupled with a gas or liquid chromatograph (GC-MS or LC-MS).[12]
-
Data Acquisition: For ESI, a small amount of formic acid (0.1%) may be added to promote protonation for analysis in positive ion mode ([M+H]⁺).[12] The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. For isomers, which have the same molecular weight, the fragmentation patterns can sometimes be used for differentiation, although they are often very similar.
Visualized Workflows and Relationships
To better illustrate the process of isomeric differentiation, the following diagrams outline the experimental workflow and the logical relationships between substituent position and spectroscopic output.
Caption: Experimental workflow for the spectroscopic characterization of aniline isomers.
Caption: Influence of substituent position on the spectroscopic data of aniline isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Toluidine - Wikipedia [en.wikipedia.org]
- 8. ijseas.com [ijseas.com]
- 9. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. o-Toluidine [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Basicity of 3-(2-Thienyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of 3-(2-Thienyl)aniline with a range of other substituted anilines. Understanding the basicity of aniline derivatives, as quantified by their pKa values (with lower pKa values indicating lower basicity), is crucial in various fields, particularly in drug discovery and development, where it influences a molecule's pharmacokinetic and pharmacodynamic properties. This document presents experimental data, detailed analytical methodologies, and a theoretical framework for interpreting the observed trends in basicity.
Introduction to Aniline Basicity
Aniline is a significantly weaker base than aliphatic amines. This reduced basicity is primarily due to the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the benzene ring. This resonance effect decreases the electron density on the nitrogen, making it less available to accept a proton.[1][2] The basicity of substituted anilines is further modulated by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase basicity by enhancing the electron density on the nitrogen, while electron-withdrawing groups (EWGs) decrease basicity by further delocalizing the lone pair or by inductive electron withdrawal.[2][3]
The position of the substituent (ortho, meta, or para) also plays a critical role in its effect on basicity. Ortho substituents can introduce steric effects that may either increase or decrease basicity, depending on the nature of the group.
Basicity Data Comparison
The following table summarizes the experimental pKa values of the conjugate acids of this compound and a selection of other substituted anilines. A lower pKa value corresponds to a weaker base.
| Compound | Substituent | Position | pKa of Conjugate Acid | Reference(s) |
| This compound | 2-Thienyl | meta | 4.09 (Predicted) | |
| Aniline | -H | - | 4.58 | [4][5] |
| m-Toluidine | -CH₃ | meta | 4.69 | [4] |
| p-Toluidine | -CH₃ | para | 5.12 | [4] |
| o-Toluidine | -CH₃ | ortho | 4.39 | [4] |
| m-Anisidine | -OCH₃ | meta | 4.23 | |
| p-Anisidine | -OCH₃ | para | 5.34 | |
| o-Anisidine | -OCH₃ | ortho | 4.53 | |
| m-Chloroaniline | -Cl | meta | 3.34 | [4] |
| p-Chloroaniline | -Cl | para | 3.98 | [4] |
| o-Chloroaniline | -Cl | ortho | 2.64 | [4] |
| m-Nitroaniline | -NO₂ | meta | 2.50 | [4] |
| p-Nitroaniline | -NO₂ | para | 1.02 | [4] |
| o-Nitroaniline | -NO₂ | ortho | -0.29 | [4] |
| 3-Phenylaniline | -Phenyl | meta | 4.19 |
Analysis of Basicity Trends
The predicted pKa of this compound (4.09) suggests it is a weaker base than aniline (pKa = 4.58). This can be attributed to the electron-withdrawing nature of the thienyl substituent at the meta position. The thiophene ring, being an aromatic heterocycle, can exert an electron-withdrawing inductive effect.
For comparison, 3-phenylaniline (3-aminobiphenyl) has a reported pKa of 4.19. The similarity in the pKa values of this compound and 3-phenylaniline is expected, as both substituents at the meta position primarily exert an inductive effect on the aniline ring.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups increase the basicity of aniline. This is due to their electron-donating inductive (+I) and/or resonance (+R) effects, which increase the electron density on the nitrogen atom. The effect is generally more pronounced when the substituent is at the para position, allowing for direct resonance interaction.
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl) and nitro groups (-NO₂) significantly decrease the basicity of aniline.[2] These groups exert strong electron-withdrawing inductive (-I) and/or resonance (-R) effects, which delocalize the nitrogen lone pair and reduce its availability for protonation. The basicity-decreasing effect is most prominent for the nitro group, especially when it is at the ortho or para position, due to its powerful -R effect.
Experimental Protocols
The determination of pKa values is a critical experimental procedure in chemical analysis. The two most common methods for determining the pKa of anilines are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the direct measurement of the pH of a solution of the amine as it is titrated with a standard acid.
Principle: The pKa is the pH at which the concentrations of the protonated (anilinium ion) and unprotonated (aniline) forms are equal. This corresponds to the midpoint of the titration curve.
Detailed Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The concentration should be in the range of 1-10 mM.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse a calibrated combination pH electrode into the solution.
-
Titrant: Use a standardized solution of a strong acid, such as hydrochloric acid (HCl), typically at a concentration of 0.1 M.
-
Titration Procedure: Add the titrant in small, precise increments using a burette or an automated titrator. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.
UV-Vis Spectrophotometry
This method is useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation.
Principle: The absorbance of a solution containing the aniline derivative is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH, as the ratio of the protonated and unprotonated species changes.
Detailed Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Preparation of Sample Solutions: Prepare a stock solution of the aniline derivative in a suitable solvent. Add a small, constant aliquot of the stock solution to each of the buffer solutions to create a series of solutions with the same total amine concentration but different pH values.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and the unprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Substituent effects on aniline basicity.
Caption: Experimental workflows for pKa determination.
References
- 1. Anilines: Acid-base properties [qorganica.com]
- 2. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 3. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]
- 4. tsijournals.com [tsijournals.com]
- 5. journaleras.com [journaleras.com]
A Comparative Analysis of Thienylaniline-Based Compounds: In Vitro Efficacy vs. In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo activities of promising thienylaniline-based anticancer compounds. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective evaluation of their therapeutic potential. The compounds featured in this analysis are the thienyl-acrylonitrile derivatives, Thio-Iva and Thio-Dam , and the thieno[2,3-b]pyridine-based compound, 15f .
Executive Summary
The transition from promising in vitro results to successful in vivo outcomes is a critical challenge in drug development. This guide examines the correlation between the laboratory and preclinical animal model performance of selected thienylaniline-based compounds. Thio-Iva and Thio-Dam have demonstrated significant antiproliferative and antiangiogenic effects in hepatocellular carcinoma (HCC) models.[1][2] Compound 15f has shown potent inhibitory activity against Recepteur d'Origine Nantais (RON) splice variants, leading to tumor growth inhibition in xenograft models.[3][4] This comparative analysis will delve into the quantitative data from these studies to provide a clear picture of their therapeutic profiles.
In Vitro vs. In Vivo Activity: A Tabular Comparison
The following tables summarize the quantitative data on the in vitro and in vivo activities of Thio-Iva, Thio-Dam, and compound 15f, allowing for a direct comparison of their potency and efficacy in different experimental settings.
Table 1: In Vitro Activity of Thienylaniline-Based Compounds
| Compound | Assay Type | Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference |
| Thio-Iva | Cell Viability (Crystal Violet) | Huh-7, SNU-449 (HCC) | 0.4 - 1.1 | Pronounced antiproliferative effects. | [1][2] |
| Cell-Free Kinase Assay | VEGFR-2 | 3.31 | Potent inhibition of VEGFR-2. | [1] | |
| Tube Formation Assay | EA.hy926 (Endothelial) | - | Strong inhibition of capillary tube formation (51% at 0.2 µM, 92% at 1 µM). | [1] | |
| Thio-Dam | Cell Viability (Crystal Violet) | Huh-7, SNU-449 (HCC) | 0.8 - 2.3 | Significant antiproliferative effects. | [1][2] |
| Tube Formation Assay | EA.hy926 (Endothelial) | - | Inhibition of tube formation (almost 70% at 1 µM). | [1] | |
| Compound 15f | Antiproliferative (MTS Assay) | Various colon cancer cell lines | <1 µM | Potent growth inhibition in cells expressing RON splice variants. | [3][4] |
| In Vitro Kinase Assay | RON | - | Excellent kinase inhibition. | [3][4] |
Table 2: In Vivo Activity of Thienylaniline-Based Compounds
| Compound | Animal Model | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| Thio-Iva | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Significant | Confirmed antiangiogenic and antineoplastic effects. | [1][2] |
| Thio-Dam | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Significant | Confirmed antiangiogenic and antineoplastic effects. | [1][2] |
| Compound 15f | Patient-Derived Xenograft (Colon Cancer) | 10 mg/kg | 74.9% | Greater tumor growth inhibition compared to control compounds. | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for evaluating thienylaniline compounds.
Caption: Simplified VEGFR-2 signaling pathway inhibited by Thio-Iva/Thio-Dam.
Caption: Simplified RON signaling pathway inhibited by Compound 15f.
Detailed Experimental Protocols
A comprehensive understanding of the experimental data requires a thorough knowledge of the methodologies employed. Below are the detailed protocols for the key in vitro and in vivo assays cited in this guide.
In Vitro Assays
1. Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Human hepatocellular carcinoma cell lines (Huh-7 and SNU-449) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of Thio-Iva, Thio-Dam, or a vehicle control (DMSO) for 72 hours.
-
Staining: The medium was removed, and the cells were washed with PBS. Cells were then fixed with 4% paraformaldehyde for 15 minutes and stained with 0.1% crystal violet solution for 20 minutes.
-
Quantification: After washing and drying, the stained cells were solubilized with 10% acetic acid. The absorbance was measured at 590 nm using a microplate reader to determine cell viability. The IC50 values were calculated from dose-response curves.[1][2]
2. Cell-Free Kinase Assay (VEGFR-2 Inhibition)
-
Assay Principle: The inhibitory effect of Thio-Iva on VEGFR-2 kinase activity was determined using a customized panel of 32 protein kinases in a cell-free assay format.
-
Procedure: The assay was performed by a commercial service (ProQinase GmbH, Freiburg, Germany). Briefly, recombinant VEGFR-2 kinase was incubated with a substrate peptide and ATP in the presence of varying concentrations of Thio-Iva (0.003–30 µM).
-
Data Analysis: The kinase activity was measured by quantifying the amount of phosphorylated substrate. The percentage of inhibition was calculated relative to a vehicle control, and the IC50 value was determined from the dose-response curve.[1]
3. In Vitro Tube Formation Assay
-
Cell Seeding: Human umbilical vein endothelial cells (EA.hy926) were seeded onto Matrigel-coated 96-well plates.
-
Compound Treatment: The cells were treated with Thio-Iva (0.2 µM and 1 µM), Thio-Dam (1 µM), or a vehicle control.
-
Incubation and Imaging: The plates were incubated for 6 hours to allow for the formation of capillary-like structures. The tube formation was observed and photographed using an inverted microscope.
-
Quantification: The extent of tube formation was quantified by measuring the total tube length or the number of branch points in the captured images. The percentage of inhibition was calculated relative to the control.[1]
4. Antiproliferative Assay (MTS Assay)
-
Cell Seeding: Various human colon cancer cell lines expressing RON splice variants were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with increasing concentrations of compound 15f for 72 hours.
-
MTS Reagent: After the incubation period, MTS reagent was added to each well and incubated for 1-4 hours.
-
Quantification: The absorbance was measured at 490 nm. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were calculated from the dose-response curves.[3][4]
In Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs were incubated at 37.5°C in a humidified incubator. On day 3 of incubation, a small window was made in the shell to expose the CAM.
-
Compound Application: On day 10, a plastic ring was placed on the CAM, and the area was gently scarified. Gelatin sponges soaked with the test compounds (Thio-Iva or Thio-Dam) or vehicle control were placed on the CAM within the ring.
-
Observation and Analysis: After 72 hours of incubation, the CAM was observed under a stereomicroscope. The antiangiogenic effect was evaluated by observing the avascular zone around the sponge and quantifying the reduction in blood vessel density. Antineoplastic effects were also observed.[1][2]
2. Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Tumor fragments from a patient with colon cancer expressing RON splice variants were subcutaneously implanted into immunodeficient mice.
-
Compound Administration: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 15f was administered orally at a dose of 10 mg/kg daily.
-
Tumor Measurement: Tumor volume was measured regularly using calipers. The body weight of the mice was also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition was calculated at the end of the study.[3][4]
Conclusion
This guide provides a comparative overview of the in vitro and in vivo activities of the thienylaniline-based compounds Thio-Iva, Thio-Dam, and compound 15f. The presented data highlights their potential as anticancer agents, with Thio-Iva and Thio-Dam demonstrating potent antiangiogenic and antiproliferative effects in HCC models, and compound 15f showing significant tumor growth inhibition in a colon cancer xenograft model through the inhibition of RON splice variants. The detailed experimental protocols and visual diagrams offer researchers and drug development professionals the necessary information for an informed assessment of these promising compounds and to guide future research and development efforts. The successful translation from in vitro to in vivo activity observed with these compounds underscores the potential of the thienylaniline scaffold in the development of novel cancer therapeutics.
References
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Aniline Derivative Properties
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of aniline derivatives is paramount for designing effective therapeutic agents. This guide provides an objective comparison of computational predictions and experimental data for key properties of these versatile compounds, including lipophilicity, aqueous solubility, and pKa. By examining the methodologies and presenting quantitative data, this guide aims to illuminate the strengths and limitations of both approaches in drug discovery.
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of drugs from analgesics to targeted cancer therapies.[1] The journey from a promising aniline-based compound to a viable drug candidate is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (logP), aqueous solubility (logS), and the acid dissociation constant (pKa) are critical determinants of a drug's bioavailability and efficacy.
In modern drug discovery, both experimental testing and computational modeling are employed to assess these properties. While experimental methods provide tangible, real-world measurements, they can be time-consuming and resource-intensive. Computational, or in silico, models offer a rapid and cost-effective alternative for predicting these properties, enabling the screening of large virtual libraries of compounds. This guide delves into a comparison of these two approaches, presenting available data for aniline derivatives to highlight the concordance and divergence between prediction and reality.
Lipophilicity (logP): A Tale of Two Methods
Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (logP).
A study on a series of fifteen novel 1,2,3-triazole derivatives of aniline provides a direct comparison between experimentally determined and computationally predicted logP values. The experimental values were obtained using Reversed-Phase Thin-Layer Chromatography (RP-TLC), while the computational predictions were generated using various online web servers.
| Compound | Experimental logP (RP-TLC)[2] |
| 2a | 2.50 |
| 2b | 2.59 |
| 2c | 2.26 |
| 3a | 3.10 |
| 3b | 3.28 |
| 3c | 2.15 |
| 4a | 2.40 |
| 4b | 2.51 |
| 4c | 1.15 |
| 5a | 2.72 |
| 5b | 2.89 |
| 5c | 1.55 |
| 6a | 2.87 |
| 6b | 3.06 |
| 6c | 1.76 |
The study found a notable relationship between the molecular structure and the experimental lipophilicity.[2] For instance, derivatives with substitutions at the para-position of the aniline ring generally exhibited lower lipophilicity compared to those with ortho- or meta-substitutions.[2] Interestingly, the authors observed that most of the computational algorithms used to predict logP were less sensitive to these subtle structural differences, highlighting a potential limitation of in silico models in capturing the nuances of molecular topology.[2]
Aqueous Solubility (logS): The Computational Perspective
Aqueous solubility is a critical property that affects a drug's absorption and distribution in the body. While experimental determination of solubility is possible, computational predictions are often used in the early stages of drug discovery for rapid screening.
The same study on triazole derivatives of aniline utilized the SwissADME platform to calculate the logarithm of the aqueous solubility (LogS). The predicted values for these compounds ranged from -3.80 to -2.20, classifying them as water-soluble substances.[2]
| Compound | Predicted logS (ESOL)[2] |
| 2a | -2.87 |
| 2b | -2.93 |
| 2c | -2.71 |
| 3a | -3.61 |
| 3b | -3.73 |
| 3c | -3.27 |
| 4a | -2.86 |
| 4b | -2.96 |
| 4c | -2.20 |
| 5a | -3.24 |
| 5b | -3.39 |
| 5c | -2.62 |
| 6a | -3.39 |
| 6b | -3.57 |
| 6c | -2.80 |
It is important to note that a direct experimental versus computational comparison for the solubility of this specific set of aniline derivatives was not available in the cited study. However, the predicted values serve as a valuable initial assessment for guiding further experimental investigation.
Acid Dissociation Constant (pKa): Predicting Basicity
The pKa of an ionizable group in a molecule is fundamental to its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. For aniline derivatives, the basicity of the amino group is a key characteristic.
A separate study focused on the computational prediction of pKa values for a series of substituted anilines and compared them with experimental data. The calculations were performed using quantum chemical methods.
| Substituent | Experimental pKa | Calculated pKa |
| 4-Nitro | 1.00 | 1.15 |
| 3-Nitro | 2.47 | 2.59 |
| 3-Cyano | 2.75 | 2.88 |
| 3-Trifluoromethyl | 3.20 | 3.32 |
| 4-Cyano | 1.74 | 1.88 |
| 3-Fluoro | 3.51 | 3.64 |
| 3-Chloro | 3.52 | 3.65 |
| 3-Bromo | 3.64 | 3.77 |
| 4-Fluoro | 4.65 | 4.77 |
| 4-Chloro | 4.15 | 4.28 |
| 4-Bromo | 3.91 | 4.04 |
| Aniline | 4.60 | 4.72 |
| 3-Methyl | 4.71 | 4.83 |
| 4-Methyl | 5.08 | 5.20 |
| 3-Methoxy | 4.23 | 4.36 |
| 4-Methoxy | 5.34 | 5.46 |
| 4-Amino | 6.15 | 6.27 |
| 3-Amino | 4.18 | 4.31 |
The results from this study demonstrate a strong correlation between the experimental and calculated pKa values, suggesting that computational methods can be quite reliable for predicting the basicity of aniline derivatives.
Experimental Protocols
To provide a comprehensive understanding, the following are summaries of standard experimental protocols for determining the physicochemical properties discussed.
Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a classical and widely used technique for determining the solubility of a compound in a specific solvent.
-
Preparation: An excess amount of the solid aniline derivative is added to a flask containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.[3]
-
Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[3]
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[3]
-
Quantification: The concentration of the aniline derivative in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.[4]
Lipophilicity (logP): The Shake-Flask Method
Similar to the solubility determination, the shake-flask method is considered the "gold standard" for measuring logP.[5]
-
Solvent System: The method uses a biphasic system of n-octanol (representing the lipid phase) and a pH-buffered aqueous solution. The two solvents are pre-saturated with each other.[5]
-
Partitioning: A known amount of the aniline derivative is dissolved in one of the phases, and then the two phases are mixed in a flask. The flask is shaken for a period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[6]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the aniline derivative in each phase is measured using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]
pKa Determination: Spectrophotometric Method
For compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry provides a reliable method for pKa determination.[7]
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the aniline derivative is also prepared.[7]
-
Spectral Measurement: A small, constant amount of the aniline derivative stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is then measured.[7]
-
Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of the molecule have different absorbances is plotted against the pH of the solutions. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8]
Visualizing the Comparison Workflow and a Relevant Signaling Pathway
To illustrate the relationship between the computational and experimental approaches, the following workflow diagram is provided.
Aniline derivatives are frequently investigated as inhibitors of critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[9] The following diagram provides a simplified representation of this pathway, highlighting a potential point of therapeutic intervention.
Conclusion
The comparison between computational and experimental data for aniline derivative properties reveals a synergistic relationship. In silico predictions serve as a powerful tool for high-throughput screening and hypothesis generation, offering valuable insights into a compound's likely physicochemical profile. However, experimental validation remains indispensable for confirming these predictions and for capturing the intricate structure-property relationships that current computational models may not fully encompass.
For researchers in drug development, a balanced approach that leverages the speed of computational screening with the accuracy of experimental verification is crucial. As computational models continue to evolve and become more sophisticated, the gap between predicted and experimental values is expected to narrow, further accelerating the design and optimization of novel aniline-based therapeutics. This guide underscores the importance of understanding the methodologies and data from both realms to make informed decisions in the complex process of drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-(2-Thienyl)aniline
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(2-Thienyl)aniline, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.
Hazard and Personal Protective Equipment Summary
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE) to mitigate risks.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Harmful if swallowed.[1][2] Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects and cancer.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1] Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.[1][2] Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing mist or vapors.[1][2] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment.[1] Do not let product enter drains.[1] |
| Physical Hazards | Combustible liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound waste.
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and sealed waste container for this compound waste. Do not mix with other waste streams.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be secure and accessible only to authorized personnel.[1]
2. Spill Management:
-
Immediate Actions: In case of a spill, evacuate non-essential personnel from the area.[1] Ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains by using a liquid-absorbent material like Chemizorb® or sand.[1]
-
Cleanup: Carefully collect the absorbed material and place it into the designated waste container. Clean the affected area thoroughly.
-
Personal Safety: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
3. Final Disposal:
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize all waste materials.[3]
-
Approved Facility: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company. The material should be sent to an approved waste disposal plant.[1][2] Do not dispose of with household garbage.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(2-Thienyl)aniline
Essential Safety and Handling Guide for 3-(2-Thienyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 92057-12-0), a key intermediate in pharmaceutical and chemical research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
May cause respiratory irritation. [2]
It is a beige solid at room temperature.[2] Due to its hazardous nature, all handling should be performed with appropriate engineering controls and personal protective equipment.
Quantitative Data Summary
Comprehensive toxicological and physical property data for this compound are limited. The following table includes available data for the compound and, for illustrative purposes, data for aniline, a structurally related aromatic amine. Note: Aniline data is provided for general context on the potential hazards of aromatic amines and should not be used as a direct substitute for this compound.
| Property | Value for this compound | Value for Aniline (for reference) |
| Molecular Weight | 175.25 g/mol [1] | 93.13 g/mol |
| Physical Form | Beige Solid[2] | Colorless to brown, oily liquid |
| Melting Point | 246 °C[3] | -6 °C |
| Boiling Point | Data not available | 184.1 °C |
| Vapor Pressure | Data not available | 0.07 kPa @ 20 °C |
| Occupational Exposure Limits (OELs) | Data not available | OSHA PEL: 5 ppm (19 mg/m³) TWA [skin][4][5]; ACGIH TLV: 2 ppm (7.6 mg/m³) TWA [skin][5][6] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value. The "skin" notation indicates the potential for significant absorption through the skin.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to the solid powder or any potential vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially if contamination is suspected. For incidental contact, nitrile gloves are suitable. For extended contact or immersion, heavier-duty gloves like Viton or butyl rubber should be considered. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne exposure. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the reaction.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. Aromatic amine waste should be segregated from other chemical wastes to prevent hazardous reactions.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Method:
-
Licensed Disposal Vendor: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of aromatic amine waste.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.
References
- 1. 3-(Thiophen-2-yl)aniline | C10H9NS | CID 2794681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 92057-12-0 [sigmaaldrich.com]
- 3. 92057-12-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 5. nj.gov [nj.gov]
- 6. Aniline - IDLH | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
